Rifaximin-d6
Description
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Structure
2D Structure
Properties
Molecular Formula |
C43H51N3O11 |
|---|---|
Molecular Weight |
791.9 g/mol |
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-28,29,31-trideuterio-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-30-(trideuteriomethyl)-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate |
InChI |
InChI=1S/C43H51N3O11/c1-19-14-16-46-28(18-19)44-32-29-30-37(50)25(7)40-31(29)41(52)43(9,57-40)55-17-15-27(54-10)22(4)39(56-26(8)47)24(6)36(49)23(5)35(48)20(2)12-11-13-21(3)42(53)45-33(34(32)46)38(30)51/h11-18,20,22-24,27,35-36,39,48-51H,1-10H3,(H,45,53)/b12-11+,17-15+,21-13+/t20-,22+,23+,24+,27-,35-,36+,39+,43-/m0/s1/i1D3,14D,16D,18D |
InChI Key |
NZCRJKRKKOLAOJ-AGFYBHHASA-N |
Isomeric SMILES |
[2H]C1=C(N2C3=C(C4=C5C(=C(C6=C4C(=O)[C@](O6)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(/C(=O)NC3=C5O)\C)C)O)C)O)C)OC(=O)C)C)OC)C)C)O)N=C2C(=C1C([2H])([2H])[2H])[2H])[2H] |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)C |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Rifaximin-d6 in Modern Pharmaceutical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Rifaximin-d6, a critical tool in the research and development of the gastrointestinal antibiotic, Rifaximin. The document outlines the primary application of this compound as a stable isotope-labeled internal standard in quantitative bioanalytical assays, details its physicochemical properties, and provides comprehensive experimental protocols for its use.
Introduction to Rifaximin
Rifaximin is a semi-synthetic, rifamycin-based, non-systemic antibiotic.[1][2] Its mechanism of action involves the inhibition of bacterial RNA synthesis by binding to the beta-subunit of bacterial DNA-dependent RNA polymerase, which blocks transcription.[3][4][5] Due to its minimal gastrointestinal absorption, Rifaximin's antibacterial action is localized to the gut, making it an effective treatment for various gastrointestinal disorders.[3][6] It is approved for the treatment of traveler's diarrhea caused by noninvasive strains of Escherichia coli, irritable bowel syndrome with diarrhea (IBS-D), and for the reduction of overt hepatic encephalopathy recurrence.[1][7]
Given its localized action and low systemic bioavailability (<0.4%), highly sensitive and accurate analytical methods are required to study its pharmacokinetics.[3] This necessitates the use of a reliable internal standard in bioanalytical assays, a role perfectly fulfilled by this compound.
The Core Function of this compound in Research
In the realm of pharmaceutical research, particularly in drug metabolism and pharmacokinetics (DMPK) studies, this compound serves a singular, crucial purpose: it is an internal standard for the quantification of Rifaximin in biological matrices.[2][8]
The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry. This compound is chemically identical to Rifaximin, with the exception that six hydrogen atoms have been replaced with their heavier isotope, deuterium. This subtle change in mass allows it to be distinguished from the parent drug by a mass spectrometer, while its nearly identical physicochemical properties ensure it behaves similarly during sample preparation and analysis. This co-elution and similar ionization behavior allow this compound to accurately correct for variability in sample extraction, matrix effects, and instrument response, leading to highly precise and accurate quantification of Rifaximin.[9][10]
Physicochemical Properties and Specifications
The fundamental characteristics of this compound are summarized below. These properties are essential for its use as a reference standard in analytical methodologies.
| Property | Value | Reference(s) |
| Chemical Name | 4-Deoxy-4'-methylpyridol[1',2'-1,2]imidazo[5,4-c]rifamycin SV-d6 | [11][12] |
| CAS Number | 1262992-43-7 | [8][11] |
| Molecular Formula | C₄₃H₄₅D₆N₃O₁₁ | [8][12] |
| Molecular Weight | 791.92 g/mol | [11][12] |
| Appearance | Dark Orange to Red Solid | [11] |
| Purity | ≥99% deuterated forms (d₁-d₆) | [8] |
| Solubility | Slightly soluble in Chloroform and Methanol | [8] |
| Storage | 2-8°C Refrigerator | [11] |
Experimental Protocol: Quantification of Rifaximin in Human Plasma
The following is a detailed methodology for the quantification of Rifaximin in human plasma using this compound as an internal standard, based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[2][9]
Preparation of Solutions
-
Stock Solutions (1.0 mg/mL):
-
Accurately weigh and dissolve Rifaximin and this compound in methanol to prepare individual stock solutions.
-
-
Working Standard Solutions:
-
Prepare a series of Rifaximin working solutions by serially diluting the stock solution with 50% methanol to create calibration curve (CC) standards. A typical concentration range is 10 pg/mL to 5000 pg/mL.[9]
-
Separately prepare quality control (QC) samples at low, medium, and high concentrations.
-
-
Internal Standard (IS) Working Solution:
-
Dilute the this compound stock solution with 50% methanol to a final concentration (e.g., 25,000 pg/mL).[9]
-
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 400 µL of human plasma (blank, CC, QC, or unknown sample) into a clean microcentrifuge tube.
-
Add a specified volume of the IS working solution to all tubes except the blank matrix.
-
Vortex mix for 30 seconds.
-
Add 2.0 mL of an extraction solvent mixture (e.g., methyl t-butyl ether and dichloromethane, 75:25 v/v).[2]
-
Vortex mix vigorously for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for analysis.
LC-MS/MS Instrumentation and Conditions
The following table outlines the typical parameters for a validated LC-MS/MS method for Rifaximin analysis.
| Parameter | Specification | Reference(s) |
| LC System | Agilent 1200 Series or equivalent | [9] |
| Mass Spectrometer | API 4000 or equivalent triple quadrupole | [9] |
| Column | Zorbax SB C18, 4.6 x 75 mm, 3.5 µm | [2] |
| Mobile Phase | Isocratic: 10 mM Ammonium Formate (pH 4.0) and Acetonitrile (20:80 v/v) | [2] |
| Flow Rate | 0.3 mL/min | [2] |
| Column Temperature | 35°C | [9] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [9] |
| Scan Type | Multiple Reaction Monitoring (MRM) | [9] |
| MRM Transition (Rifaximin) | m/z 786.4 → 754.4 | [2] |
| MRM Transition (this compound) | m/z 792.5 → 760.5 | [2] |
| IonSpray Voltage | 5500 V | [9] |
| Temperature | 600°C | [9] |
Data Analysis and Validation
A calibration curve is generated by plotting the peak area ratio of Rifaximin to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically applied. The concentration of Rifaximin in QC and unknown samples is then determined from this curve. Method validation should demonstrate linearity, precision, accuracy, and stability as per regulatory guidelines.[2]
| Validation Parameter | Typical Result | Reference(s) |
| Linearity Range | 20 - 20,000 pg/mL | [2] |
| Correlation Coefficient (r²) | > 0.999 | [2] |
| Intra-day Precision (%RSD) | 0.6 - 2.6% | [2] |
| Inter-day Precision (%RSD) | 2.2 - 5.6% | [2] |
| Accuracy | 95.7 - 105.0% | [2] |
| Mean Recovery (Rifaximin) | 88.8% | [2] |
| Mean Recovery (this compound) | 90.9% | [2] |
Mandatory Visualizations
The following diagrams illustrate the conceptual and practical application of this compound in a research setting.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Rifaximin - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Rifaximin? [synapse.patsnap.com]
- 6. Rifaximin: A Unique Gastrointestinal-Selective Antibiotic for Enteric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rifaximin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. iosrjournals.org [iosrjournals.org]
- 10. Development of a Method for the Determination of Rifaximin and Rifampicin Residues in Foods of Animal Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. scbt.com [scbt.com]
Decoding the Rifaximin-d6 Certificate of Analysis: A Technical Guide
For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CofA) for an isotopically labeled internal standard like Rifaximin-d6 is a critical document. It provides a comprehensive quality assessment, ensuring the material is suitable for its intended analytical purpose, primarily as an internal standard in the quantification of Rifaximin. This guide delves into the core components of a typical this compound CofA, explaining the significance of each test and the methodologies employed.
Understanding the Data: A Quantitative Overview
A Certificate of Analysis for this compound presents key quantitative data that attests to its identity, purity, and quality. While specific values may vary between batches and manufacturers, a typical CofA will include the parameters outlined in the table below. This structured presentation allows for a quick and clear assessment of the material's specifications.
| Test Parameter | Typical Specification | Significance |
| Appearance | Dark Orange to Red Solid | Confirms the physical form and color of the material.[1] |
| Molecular Formula | C₄₃H₄₅D₆N₃O₁₁ | Verifies the elemental composition, including the deuterium labeling.[2][3][4][5] |
| Molecular Weight | 791.9 g/mol | Confirms the mass of the deuterated molecule.[2][3][4] |
| Purity (by HPLC) | ≥98% | Indicates the percentage of this compound relative to any impurities. |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₆) | Specifies the percentage of molecules that are deuterated.[2] |
| Identity (by ¹H NMR) | Conforms to structure | Confirms the chemical structure and the position of the deuterium labels. |
| Identity (by MS) | Conforms to structure (m/z) | Verifies the mass-to-charge ratio of the molecule, confirming its identity. |
| Residual Solvents | Meets USP <467> limits | Ensures that levels of solvents used during synthesis are below safety thresholds. |
| Water Content (by Karl Fischer) | ≤ 1.0% | Determines the amount of water present in the material. |
Behind the Numbers: Key Experimental Protocols
The data presented on a CofA is generated through rigorous analytical testing. Understanding the methodologies behind these tests is crucial for interpreting the results accurately. Below are detailed protocols for the key experiments typically performed for this compound analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds. It separates the main compound from any impurities, allowing for their quantification.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : A reversed-phase column, such as a Zorbax SB C18 (4.6 x 75 mm, 3.5 µm), is commonly used.[6]
-
Mobile Phase : An isocratic mobile phase is often employed, consisting of a mixture of an aqueous buffer (e.g., 10 mM ammonium formate at pH 4.0) and an organic solvent like acetonitrile, typically in a ratio of 20:80 (v/v).[6][7]
-
Detection : The UV detector is set to a wavelength where Rifaximin exhibits strong absorbance, such as 296 nm.[8]
-
Procedure : A solution of this compound is injected into the HPLC system. The retention time of the main peak is recorded and compared to a reference standard. The area of the main peak relative to the total area of all peaks is used to calculate the purity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Quantification
LC-MS/MS is a highly sensitive and specific technique used to confirm the identity of this compound and is the primary method for its use in quantitative bioanalysis.
-
Instrumentation : A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions : Similar to the HPLC method described above.
-
Mass Spectrometry Settings :
-
Ionization Mode : Electrospray Ionization (ESI) in the positive ion mode is typically used.[9]
-
Multiple Reaction Monitoring (MRM) : Specific parent-to-product ion transitions are monitored for both Rifaximin and this compound. For this compound, a common transition is m/z 792.5 → 760.5.[6][10] For Rifaximin, the transition is m/z 786.4 → 754.4.[6][10]
-
-
Procedure : A sample containing this compound is introduced into the LC-MS/MS system. The mass spectrometer is set to monitor the specific MRM transitions. The detection of the correct parent and product ions at the expected retention time provides unambiguous confirmation of the compound's identity.
Visualizing the Process: Workflows and Relationships
Diagrams can provide a clear and concise understanding of complex processes and relationships. The following visualizations, created using the DOT language, illustrate the analytical workflow for this compound and the logical connections between the various tests on a Certificate of Analysis.
Caption: Experimental workflow for this compound analysis.
Caption: Logical relationship of tests on a Certificate of Analysis.
By thoroughly understanding the data, methodologies, and their interrelationships as presented in this guide, researchers and drug development professionals can confidently assess the quality of this compound and ensure the integrity of their analytical results.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Rifaximin Impurities | SynZeal [synzeal.com]
- 4. This compound (Major) - CAS - 1262992-43-7 | Axios Research [axios-research.com]
- 5. This compound - Acanthus Research [acanthusresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Method for Determination of Rifaximin in Human Plasma Using Tandem Mass Spectrometry Detection | The East and Central African Journal of Pharmaceutical Sciences [uonjournals.uonbi.ac.ke]
- 8. researchgate.net [researchgate.net]
- 9. iosrjournals.org [iosrjournals.org]
- 10. HPLC method for determination of rifaximin in human plasma using tandem mass spectrometry detection. [erepository.uonbi.ac.ke]
Synthesis and Isotopic Purity of Rifaximin-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Rifaximin-d6, a crucial internal standard for pharmacokinetic and bioequivalence studies of the antibiotic Rifaximin. This document details the probable synthetic route, methods for assessing isotopic enrichment, and relevant analytical data.
Introduction
Rifaximin is a non-systemic antibiotic used for the treatment of various gastrointestinal disorders. To accurately quantify its concentration in biological matrices, a stable isotope-labeled internal standard is essential. This compound, where six hydrogen atoms are replaced by deuterium, serves this purpose by exhibiting similar chemical and physical properties to the parent drug but with a distinct mass, allowing for precise quantification by mass spectrometry. This guide outlines the key aspects of its preparation and quality control.
Synthesis of this compound
The synthesis of this compound is analogous to the established synthesis of Rifaximin, with the key difference being the use of a deuterated starting material. The most probable synthetic pathway involves the condensation of Rifamycin O or a related precursor with deuterated 2-amino-4-picoline (2-amino-4-methylpyridine-d6).
Synthesis of Deuterated 2-amino-4-picoline
The preparation of the deuterated key intermediate, 2-amino-4-picoline-d6, can be achieved through various established methods for the deuteration of pyridines and their derivatives. One plausible approach involves the deuteration of the methyl group and the pyridine ring of 2-amino-4-picoline.
Condensation Reaction to form this compound
The final step in the synthesis is the reaction of Rifamycin O with 2-amino-4-picoline-d6. While specific reaction conditions for the deuterated analog are not extensively published in peer-reviewed literature, they are likely to be similar to the synthesis of non-deuterated Rifaximin.
Inferred Experimental Protocol for this compound Synthesis:
-
Starting Materials: Rifamycin O, 2-amino-4-picoline-d6, suitable solvent (e.g., ethanol, water), and a reducing agent (e.g., ascorbic acid).
-
Reaction: Rifamycin O is reacted with an excess of 2-amino-4-picoline-d6 in a solvent mixture. The reaction is typically carried out at a controlled temperature and for a specific duration to ensure complete conversion.
-
Work-up and Purification: Following the reaction, the mixture is treated with a reducing agent. The crude this compound is then precipitated, filtered, and washed. Further purification can be achieved by recrystallization from an appropriate solvent system to yield the final product of high chemical purity.
Diagram of the Inferred Synthesis Pathway of this compound:
Caption: Inferred synthetic pathway for this compound.
Isotopic Purity Analysis
The isotopic purity of this compound is a critical parameter that ensures its suitability as an internal standard. The goal is to have a high percentage of the d6 isotopologue and minimal amounts of other isotopologues (d0 to d5). The primary techniques for determining isotopic purity are mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Isotopic Purity Data
Commercial suppliers of this compound typically provide a certificate of analysis with specifications for isotopic purity.
| Parameter | Specification |
| Isotopic Enrichment | >95% Deuterated Forms |
| d0 Isotopologue | Typically <0.5% |
Note: The exact distribution of d1-d5 isotopologues is often not detailed in publicly available specifications but can be determined by high-resolution mass spectrometry.
Experimental Protocols for Isotopic Purity Determination
HRMS is a powerful technique to determine the distribution of isotopologues in a deuterated compound.
Experimental Protocol:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS) is used.
-
Chromatography: The sample is injected onto an appropriate LC column (e.g., C18) to separate this compound from any potential impurities.
-
Mass Spectrometry: The mass spectrometer is operated in full-scan mode with high resolution and mass accuracy.
-
Data Analysis: The mass spectrum of the this compound peak is analyzed to identify and quantify the relative abundance of the different isotopologues (d0 to d6) based on their precise mass-to-charge ratios (m/z).
Diagram of the LC-HRMS Workflow for Isotopic Purity Analysis:
Caption: Workflow for isotopic purity analysis using LC-HRMS.
¹H and ²H NMR spectroscopy can be used to confirm the positions of deuteration and to estimate the overall isotopic enrichment.
Experimental Protocol:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d6).
-
¹H NMR Analysis: The ¹H NMR spectrum is acquired. The absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium confirms the sites of deuteration. The residual proton signals can be integrated to estimate the percentage of non-deuterated species.
-
²H NMR Analysis: The ²H NMR spectrum will show signals at the chemical shifts where deuterium has been incorporated, providing direct evidence of successful labeling.
Conclusion
The synthesis of this compound is a critical process for the development of robust analytical methods for its parent drug, Rifaximin. The synthetic route likely mirrors that of Rifaximin, employing a deuterated precursor. Rigorous analysis of the final product, primarily using high-resolution mass spectrometry and NMR spectroscopy, is essential to confirm its chemical identity and to quantify its isotopic purity, ensuring its reliability as an internal standard in regulated bioanalysis.
The Analytical Role of Rifaximin-d6: A Technical Guide to its Mechanism of Action as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Rifaximin-d6 and its core function as an internal standard in bioanalytical assays. We will delve into the mechanism that makes it an invaluable tool for the accurate quantification of Rifaximin in complex biological matrices, present key quantitative data from validation studies, and provide detailed experimental protocols.
Introduction: The Need for Precision in Bioanalysis
In drug development and clinical research, accurately measuring the concentration of a drug like Rifaximin in biological samples is paramount for pharmacokinetic and bioequivalence studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose, offering high sensitivity and selectivity. However, the accuracy of LC-MS/MS quantification can be compromised by several factors, including sample preparation inconsistencies, matrix effects (ion suppression or enhancement), and instrument variability.[1][2] To correct for these potential errors, a suitable internal standard is employed.
An ideal internal standard is a compound that behaves chemically and physically as similarly as possible to the analyte of interest (in this case, Rifaximin) throughout the entire analytical process—from extraction to detection.[2] Stable isotope-labeled (SIL) compounds, such as deuterated molecules, are considered the gold standard for internal standards in mass spectrometry.[2][3] this compound, a deuterated form of Rifaximin, fulfills this role exceptionally well.
The Mechanism of Action of this compound as an Internal Standard
The "mechanism of action" of this compound as an internal standard is not pharmacological but analytical. It is rooted in its structural and mass spectrometric properties relative to the non-labeled Rifaximin.
2.1 The Principle of Isotopic Labeling
This compound is synthesized by replacing six hydrogen (¹H) atoms in the Rifaximin molecule with six deuterium (²H or D) atoms. Deuterium is a stable, non-radioactive isotope of hydrogen containing one proton and one neutron, giving it a higher mass than protium (¹H).[3] This seemingly minor structural modification is the key to its efficacy as an internal standard.
2.2 Physicochemical and Chromatographic Equivalence
Because the substitution of hydrogen with deuterium results in a negligible change to the molecule's overall structure, polarity, and chemical properties, this compound exhibits nearly identical behavior to Rifaximin during:
-
Sample Extraction: It has the same solubility and partitioning characteristics, meaning it will be extracted from the biological matrix (e.g., plasma) with the same efficiency as Rifaximin.[4]
-
Chromatographic Separation: In liquid chromatography, it co-elutes with Rifaximin, meaning they have virtually the same retention time.[2] This is crucial because it ensures that both the analyte and the internal standard are subjected to the same matrix effects at the same point in time as they enter the mass spectrometer.
2.3 Mass Spectrometric Differentiation
While chromatographically indistinguishable, Rifaximin and this compound are easily differentiated by their mass-to-charge ratio (m/z) in the mass spectrometer. The six deuterium atoms give this compound a mass that is 6 Daltons higher than Rifaximin. This mass difference allows the instrument to detect and quantify both compounds simultaneously without interference.
By adding a known concentration of this compound to every sample, any loss of analyte during sample preparation or any fluctuation in ionization efficiency will affect both the analyte and the internal standard to the same degree. The final concentration of Rifaximin is then calculated based on the ratio of the peak area of Rifaximin to the peak area of this compound. This ratio remains constant even if the absolute signal intensities vary, thus ensuring accurate and precise quantification.[5]
The following diagram illustrates the logical relationship underpinning the use of a deuterated internal standard.
Caption: Logical workflow for using this compound to ensure accurate quantification.
Context: The Pharmacological Action of Rifaximin
While the focus of this guide is its analytical application, understanding the pharmacological mechanism of Rifaximin provides important context. Rifaximin is a semi-synthetic, rifamycin-based, non-systemic antibiotic.[4][6] Its primary mechanism of action is the inhibition of bacterial RNA synthesis by binding to the beta-subunit of the bacterial DNA-dependent RNA polymerase enzyme.[6][7][8][9][10] This binding blocks the translocation step in transcription, effectively halting protein synthesis and bacterial growth.[8] Rifaximin has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[9] Due to its minimal systemic absorption (<0.4%), it acts locally within the gastrointestinal tract.[7][11]
The signaling pathway for Rifaximin's primary antibacterial action is summarized below.
Caption: Rifaximin's mechanism of inhibiting bacterial RNA synthesis.
Quantitative Data from Bioanalytical Method Validation
The use of this compound as an internal standard has been validated in several studies. The following tables summarize key performance data from published LC-MS/MS methods.
Table 1: Mass Spectrometric Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
|---|---|---|---|
| Rifaximin | 786.4 | 754.3 / 754.4 | Positive |
| This compound | 792.5 | 760.4 / 760.5 | Positive |
Data sourced from multiple studies.[4][12][13]
Table 2: Method Validation Summary
| Parameter | Result |
|---|---|
| Linearity Range | 10 - 5000 pg/mL or 20 - 20000 pg/mL |
| Correlation Coefficient (r²) | > 0.9995 |
| Intra-day Precision (%RSD) | |
| Low QC | 0.6 - 2.6% |
| Mid QC | Not specified |
| High QC | Not specified |
| Inter-day Precision (%RSD) | |
| Low QC | 2.2 - 5.6% |
| Mid QC | Not specified |
| High QC | Not specified |
| Accuracy | |
| Intra-day | 95.7 - 104.2% |
| Inter-day | 95.8 - 105.0% |
| Recovery | |
| Rifaximin | 88.79 ± 2.43% |
| This compound | 90.94 ± 3.24% |
Data represents a synthesis of findings from published methods.[4][12]
Experimental Protocols
The following is a generalized protocol for the quantification of Rifaximin in human plasma using this compound as an internal standard, based on published methods.[4][12]
5.1 Materials and Reagents
-
Rifaximin reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Methyl t-butyl ether
-
Dichloromethane
-
Water (deionized)
5.2 Preparation of Solutions
-
Stock Solutions: Prepare individual stock solutions of Rifaximin (1.0 mg/mL) and this compound (0.1 mg/mL) in methanol.
-
Working Solutions: Prepare serial dilutions of the Rifaximin stock solution with 50% methanol to create calibration curve standards (e.g., ranging from 100 to 50000 pg/mL). Prepare separate working solutions for quality control (QC) samples (low, mid, high concentrations).
-
Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 25000 pg/mL) by diluting the stock solution with 50% methanol.
5.3 Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 400 µL of human plasma sample (blank, standard, QC, or unknown) into a microcentrifuge tube.
-
Add a specified volume of the this compound internal standard working solution to all tubes except for the blank.
-
Vortex mix for 30 seconds.
-
Add an extraction solvent, such as a mixture of methyl t-butyl ether and dichloromethane (75:25 v/v).
-
Vortex mix vigorously for 5-10 minutes.
-
Centrifuge at high speed (e.g., 4000 rpm) for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen gas at approximately 40°C.
-
Reconstitute the dried residue in a specific volume of the mobile phase (e.g., 100 µL).
-
Vortex mix, and transfer the solution to an autosampler vial for analysis.
5.4 LC-MS/MS Analysis
-
LC Column: C18 column (e.g., Zorbax SB C18, 4.6 x 75 mm, 3.5 µm or Gemini C18, 50 X 2.0 mm, 5 µm).[4][12]
-
Mobile Phase: Isocratic mixture of acetonitrile and 10 mM ammonium formate (often with 0.1% formic acid), typically in a ratio of 80:20 (v/v).[4][12]
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
The experimental workflow is visualized in the diagram below.
Caption: General experimental workflow for Rifaximin analysis using this compound.
Conclusion
This compound serves as an exemplary internal standard for the bioanalysis of Rifaximin. Its mechanism of action is based on the fundamental principles of stable isotope dilution. By being chemically and chromatographically identical to the parent drug while being distinguishable by mass, it effectively normalizes for variability during sample processing and analysis.[2] This allows for the development of highly accurate, precise, and robust LC-MS/MS methods, which are essential for regulatory submissions and advancing clinical research in gastroenterology. The use of this compound is a critical component in generating reliable pharmacokinetic data, ultimately contributing to the safe and effective use of Rifaximin in patients.
References
- 1. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. scispace.com [scispace.com]
- 5. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. Rifaximin - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Rifaximin? [synapse.patsnap.com]
- 10. ovid.com [ovid.com]
- 11. Mechanism of Action | XIFAXAN® (rifaximin) [xifaxan.com]
- 12. iosrjournals.org [iosrjournals.org]
- 13. Development of a Method for the Determination of Rifaximin and Rifampicin Residues in Foods of Animal Origin - PMC [pmc.ncbi.nlm.nih.gov]
Rifaximin-d6: A Technical Guide to its Physical and Chemical Characteristics
An In-depth Whitepaper for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical characteristics of Rifaximin-d6, a deuterated analog of the antibiotic Rifaximin. This document is intended for researchers, scientists, and professionals involved in drug development and analysis who utilize this compound, primarily as an internal standard in pharmacokinetic and bioanalytical studies.
Physicochemical Properties
This compound is a stable, isotopically labeled form of Rifaximin, where six hydrogen atoms have been replaced with deuterium. This substitution results in a higher molecular weight compared to the parent compound, a critical feature for its use in mass spectrometry-based assays. The key physical and chemical properties are summarized in the table below.
| Property | Value | References |
| Chemical Name | 4-Deoxy-4′-methylpyridol[1′,2′-1,2]imidazo[5,4-c]rifamycin SV-d6 | [1] |
| CAS Number | 1262992-43-7 | [1][2][3][4][5] |
| Molecular Formula | C₄₃H₄₅D₆N₃O₁₁ | [1][2][3][4] |
| Molecular Weight | 791.92 g/mol | [1][3][4][6] |
| Appearance | Dark Orange to Very Dark Orange Solid | [7] |
| Solubility | Slightly soluble in Chloroform and Methanol. | [2][7] |
| Melting Point | >156°C (decomposition) | [7] |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₆) | [2] |
Experimental Protocols
Determination of Melting Point
The melting point of this compound can be determined using the capillary method as described in the United States Pharmacopeia (USP) <741>.[3]
Methodology:
-
Sample Preparation: A small quantity of dry this compound powder is packed into a capillary tube to a height of 2.5-3.5 mm.[3]
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of approximately 1°C per minute, starting from a temperature 5°C below the expected melting point.[3]
-
Data Recording: The temperature at which the substance is observed to collapse against the side of the capillary tube (onset of melting) and the temperature at which the substance becomes completely liquid (clear point) are recorded to define the melting range.[3]
Determination of Solubility
The equilibrium solubility of this compound in various solvents can be determined using the shake-flask method, a standard protocol recommended by the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies.[8][9]
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of the test solvent (e.g., chloroform, methanol) in a sealed flask.[9]
-
Equilibration: The flask is agitated in a temperature-controlled orbital shaker (e.g., at 37 ± 1°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[10]
-
Sample Collection and Preparation: An aliquot of the supernatant is carefully withdrawn and filtered or centrifuged to remove any undissolved solid. The pH of the solution is recorded.[9][10]
-
Quantification: The concentration of dissolved this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[11]
Analytical Method for Quantification using LC-MS/MS
This compound is predominantly used as an internal standard for the quantification of Rifaximin in biological matrices. The following is a representative protocol for such an analysis.[1][6]
Methodology:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 400 µL plasma sample, add a known amount of this compound solution (internal standard).
-
Acidify the sample with orthophosphoric acid.
-
Perform liquid-liquid extraction using a mixture of methyl t-butyl ether and dichloromethane (75:25 v/v).
-
Vortex the mixture and centrifuge to separate the layers.
-
The organic supernatant is transferred and evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in the mobile phase for analysis.[1]
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Signaling Pathway and Experimental Workflows
Rifaximin as a Pregnane X Receptor (PXR) Agonist
Rifaximin has been identified as a gut-specific agonist of the pregnane X receptor (PXR), a nuclear receptor that plays a key role in the detoxification of xenobiotics and the maintenance of intestinal homeostasis.[2][5] Activation of PXR by Rifaximin leads to the transcriptional regulation of target genes involved in drug metabolism and transport, as well as anti-inflammatory pathways.
Experimental Workflow: PXR Activation Reporter Gene Assay
This workflow outlines the key steps in a reporter gene assay to confirm the activation of PXR by this compound.[3][4][8]
Experimental Workflow: LC-MS/MS Quantification
The following diagram illustrates the typical workflow for quantifying an analyte (Rifaximin) in a biological sample using its deuterated analog (this compound) as an internal standard.
References
- 1. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 2. Cytochrome P450 Gene Regulation: Reporter Assays to Assess Pregnane X Receptor (PXR, NR1I2) Activation | Springer Nature Experiments [experiments.springernature.com]
- 3. Screening Method for the Identification of Compounds That Activate Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening Method for the Identification of Compounds that Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. 2024.sci-hub.ru [2024.sci-hub.ru]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. orbi.uliege.be [orbi.uliege.be]
- 10. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. devtoolsdaily.com [devtoolsdaily.com]
Methodological & Application
Application Note: High-Throughput Analysis of Rifaximin in Human Plasma using Rifaximin-d6 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Rifaximin in human plasma. The protocol utilizes Rifaximin-d6 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The method involves a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, followed by rapid chromatographic separation and detection using tandem mass spectrometry. This high-throughput method is suitable for pharmacokinetic studies and routine therapeutic drug monitoring.
Introduction
Rifaximin is a semi-synthetic, rifamycin-based, non-systemic antibiotic with a broad spectrum of antibacterial activity.[1] It is primarily used for the treatment of traveler's diarrhea caused by noninvasive strains of Escherichia coli and for the reduction in risk of overt hepatic encephalopathy recurrence.[2][3] Given its low systemic absorption, sensitive analytical methods are required to accurately measure its concentration in plasma for pharmacokinetic assessments.[2][4] LC-MS/MS offers the necessary sensitivity and specificity for this purpose.[1][4] The use of a deuterated internal standard, this compound, is crucial for correcting potential matrix effects and variations during sample processing and analysis, thereby ensuring reliable quantification.[2][5]
Experimental Protocols
Materials and Reagents
-
Rifaximin reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol, methyl tert-butyl ether, and dichloromethane
-
Ammonium formate
-
Formic acid
-
Orthophosphoric acid
-
Human plasma (drug-free)
-
Deionized water
Instrumentation
-
Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS)
-
Analytical column: Zorbax SB C18 (4.6 x 75 mm, 3.5 µm) or equivalent[5][6]
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Preparation of Standard and Quality Control Solutions
-
Stock Solutions: Prepare individual stock solutions of Rifaximin and this compound in methanol at a concentration of 100 µg/mL.[5]
-
Working Standard Solutions: Serially dilute the Rifaximin stock solution with a 50% methanol or 50% acetonitrile solution to prepare working standard solutions at desired concentrations.[2][5]
-
Internal Standard Spiking Solution: Prepare a this compound spiking solution (e.g., 20 ng/mL) in 50% acetonitrile.[5]
-
Calibration Standards and Quality Control Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and quality control (QC) samples at various concentration levels.[2][5]
Sample Preparation Protocol
A liquid-liquid extraction (LLE) procedure is employed for the extraction of Rifaximin and this compound from human plasma.
-
To 400 µL of plasma sample in a polypropylene tube, add 50 µL of the this compound internal standard spiking solution (20 ng/mL) and vortex briefly.[5]
-
Add 100 µL of orthophosphoric acid solution and vortex.[5]
-
Add 3.0 mL of extraction solvent (methyl tert-butyl ether:dichloromethane, 75:25 v/v) and vortex for 20 minutes.[5]
-
Centrifuge the samples at 4000 rpm for 10 minutes at 20 °C.[5]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.[5]
-
Reconstitute the dried residue with 200 µL of the mobile phase and vortex.[5]
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[5]
Caption: Workflow for Rifaximin LC-MS/MS Analysis.
LC-MS/MS Method
Liquid Chromatography
-
Mobile Phase: 10 mM Ammonium Formate (pH 4.0) and Acetonitrile (20:80 v/v)[5][6]
-
Column Temperature: 30 °C[5]
-
Injection Volume: 5 µL[2]
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive[2][5]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Data Presentation
The following tables summarize the quantitative performance of the described LC-MS/MS method based on published data.
Table 1: Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 20 - 20000 pg/mL | [5] |
| Correlation Coefficient (r²) | > 0.9995 | [5] |
| Lower Limit of Quantification (LLOQ) | 20 pg/mL | [5] |
| Intra-day Precision (%CV) | 0.6 - 2.6% | [5] |
| Inter-day Precision (%CV) | 2.2 - 5.6% | [5] |
| Intra-day Accuracy (%) | 95.7 - 104.2% | [5] |
| Inter-day Accuracy (%) | 95.8 - 105.0% | [5] |
| Recovery of Rifaximin | 88.79 ± 2.43% | [5] |
| Recovery of this compound | 90.94 ± 3.24% | [5] |
Table 2: Alternative Method Parameters
For comparison, an alternative method with a different linearity range is presented below.
| Parameter | Result | Reference |
| Linearity Range | 10 - 5000 pg/mL | [2] |
| Correlation Coefficient (r²) | 1.000 | [2] |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL | [2] |
| Chromatographic Column | Gemini C18, 50 X 2.0 mm, 5 µm | [2] |
| Mobile Phase | Acetonitrile / 10 mM Ammonium Formate (in 0.1% formic acid) (80:20, v/v) | [2] |
| Flow Rate | 0.20 mL/min | [2] |
| MRM Transitions | Rifaximin: m/z 786.4 → 754.3; this compound: m/z 792.5 → 760.4 | [2] |
Logical Relationships in the Analytical Method
The successful quantification of Rifaximin relies on the interplay of several key components of the analytical method. The following diagram illustrates these relationships.
Caption: Key Methodological Relationships.
Conclusion
The described LC-MS/MS method provides a highly sensitive, specific, and reliable approach for the quantification of Rifaximin in human plasma. The use of this compound as an internal standard is essential for achieving accurate and precise results, making this method well-suited for pharmacokinetic and bioequivalence studies. The simple and rapid sample preparation procedure allows for a high throughput of samples, which is advantageous in a research and drug development setting.
References
- 1. Development of a Method for the Determination of Rifaximin and Rifampicin Residues in Foods of Animal Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iosrjournals.org [iosrjournals.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Sensitive quantification of rifaximin in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
Application Note: High-Throughput Quantification of Rifaximin in Human Plasma using Rifaximin-d6 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive, specific, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Rifaximin in human plasma. The use of a stable isotope-labeled internal standard, Rifaximin-d6, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies and clinical research. The protocol outlines a straightforward liquid-liquid extraction procedure for sample preparation and provides optimized LC-MS/MS parameters for high-throughput analysis.
Introduction
Rifaximin is a non-systemic, rifamycin-based antibiotic primarily used for the treatment of traveler's diarrhea and hepatic encephalopathy.[1][2] Due to its low systemic absorption, the concentration of Rifaximin in plasma is typically very low, necessitating a highly sensitive analytical method for its quantification.[1][2] This application note details a validated LC-MS/MS method employing this compound as an internal standard to accurately and precisely measure Rifaximin concentrations in human plasma. The use of a deuterated internal standard is crucial as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to reliable quantification.
Experimental
Materials and Reagents
-
Rifaximin and this compound reference standards
-
HPLC-grade acetonitrile, methanol, methyl t-butyl ether, and dichloromethane
-
Ammonium formate
-
Formic acid and orthophosphoric acid
-
Drug-free human plasma
Stock and Working Solutions
-
Rifaximin Stock Solution (1.0 mg/mL): Accurately weigh and dissolve an appropriate amount of Rifaximin in methanol.
-
This compound Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.[3]
-
Rifaximin Working Solutions: Prepare a series of working solutions by serially diluting the Rifaximin stock solution with 50% methanol to achieve concentrations for calibration standards and quality control (QC) samples.[4]
-
IS Working Solution (20 ng/mL): Dilute the this compound stock solution with 50% acetonitrile.[1]
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 400 µL of plasma sample in a polypropylene tube, add 50 µL of the 20 ng/mL this compound internal standard working solution and vortex briefly.[1]
-
Add 100 µL of orthophosphoric acid solution and vortex.[1]
-
Add 3.0 mL of extraction solvent (methyl t-butyl ether:dichloromethane, 75:25 v/v) and vortex for 20 minutes.[1][3]
-
Centrifuge the samples at 4000 rpm for 10 minutes at 20 °C.[1]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas at 40 °C.[1]
-
Reconstitute the dried residue with 200 µL of the mobile phase and vortex.[1]
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
Mobile Phase: 10 mM ammonium formate (pH 4.0) and acetonitrile (20:80 v/v)[1][3]
-
Injection Volume: Not specified in the provided context.
-
Column Temperature: Not specified in the provided context.
-
Run Time: Approximately 3.3 ± 0.2 minutes[1]
Mass Spectrometry
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Results and Discussion
The developed method was validated according to FDA guidelines.[1] The use of this compound as an internal standard effectively compensated for matrix effects and variations in extraction efficiency, leading to excellent precision and accuracy.
Linearity
The method demonstrated excellent linearity over the concentration range of 20 – 20000 pg/mL for Rifaximin in human plasma. The correlation coefficient (r²) was consistently greater than 0.9995.[1][3]
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) concentrations. The results are summarized in the table below.
| Analyte | Concentration (pg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Rifaximin | LLOQ (20) | 2.6 | 5.6 | 104.2 | 105.0 |
| Low QC (60) | 1.8 | 3.2 | 98.7 | 99.8 | |
| Mid QC (6000) | 0.6 | 2.2 | 95.7 | 95.8 | |
| High QC (14000) | 1.2 | 2.8 | 96.3 | 96.8 | |
| Data sourced from Challa et al.[1] |
Recovery
The extraction recovery of Rifaximin and this compound was determined by comparing the peak areas of extracted samples to those of unextracted standards.
| Analyte | Concentration (pg/mL) | Mean Recovery (%) |
| Rifaximin | Low QC (60) | 96.72 |
| Mid QC (6000) | 91.13 | |
| High QC (14000) | 78.52 | |
| Overall Rifaximin | 88.79 ± 2.43 | |
| This compound | 90.94 ± 3.24 | |
| Data sourced from Challa et al.[1] |
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable and sensitive approach for the quantification of Rifaximin in human plasma. The simple sample preparation and short chromatographic run time make it suitable for high-throughput analysis in a research setting. The method has been successfully applied to the analysis of blood samples from healthy human volunteers after oral administration of Rifaximin.[1]
Visualizations
Caption: Workflow for Rifaximin Plasma Sample Preparation.
Caption: Analyte and Internal Standard Relationship.
References
Application Notes and Protocols for Rifaximin-d6 Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifaximin is a non-systemic antibiotic used for the treatment of various gastrointestinal disorders. Accurate and reliable quantification of Rifaximin and its deuterated internal standard, Rifaximin-d6, in biological matrices is crucial for pharmacokinetic, bioequivalence, and metabolism studies. This document provides detailed application notes and protocols for the sample preparation of this compound for analysis, primarily by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following sections detail three common sample preparation techniques: Liquid-Liquid Extraction (LLE), Protein Precipitation (PPT), and Solid-Phase Extraction (SPE).
Sample Preparation Techniques: A Comparative Overview
Effective sample preparation is critical to remove interfering substances from the biological matrix, concentrate the analyte, and ensure compatibility with the analytical instrument. The choice of technique depends on factors such as the nature of the biological matrix, the required sensitivity, sample throughput, and available resources.
| Feature | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning of the analyte between two immiscible liquid phases. | Removal of proteins by precipitation with an organic solvent or acid. | Selective retention of the analyte on a solid sorbent and elution with a solvent. |
| Selectivity | Moderate to high | Low to moderate | High |
| Recovery | Generally good | Can be variable, risk of co-precipitation | High and reproducible |
| Throughput | Moderate | High | Moderate |
| Cost | Low to moderate | Low | High |
| Automation | Can be automated | Easily automated | Easily automated |
Experimental Protocols
Liquid-Liquid Extraction (LLE)
LLE is a widely used technique for the extraction of Rifaximin from plasma samples due to its simplicity and effectiveness.[1][2][3]
a. Materials and Reagents:
-
Human plasma
-
This compound (internal standard)
-
Methyl tert-butyl ether (MTBE)
-
Dichloromethane
-
Orthophosphoric acid solution
-
Acetonitrile
-
Methanol
-
Ammonium formate
-
Formic acid
-
Water (HPLC grade)
-
Polypropylene tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
b. Experimental Workflow:
Caption: Liquid-Liquid Extraction Workflow for this compound.
c. Detailed Protocol:
-
Pipette 400 µL of the plasma sample into a polypropylene tube.[2]
-
Add 50 µL of this compound internal standard solution (e.g., 20 ng/mL in methanol).[2]
-
Vortex briefly to mix.
-
Add 100 µL of orthophosphoric acid solution to acidify the sample and vortex again.[2]
-
Add 3.0 mL of the extraction solvent mixture (methyl tert-butyl ether:dichloromethane, 75:25 v/v).[2]
-
Vortex the mixture for 20 minutes to ensure thorough extraction.[2]
-
Centrifuge the sample at 4000 rpm for 10 minutes at 20°C to separate the organic and aqueous layers.[2]
-
Carefully transfer the upper organic layer to a clean polypropylene tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 10 mM ammonium formate (pH 4.0) and acetonitrile, 20:80 v/v).[2]
-
Vortex to dissolve the residue completely.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
d. Quantitative Data Summary:
| Parameter | Reported Value | Reference |
| Linearity Range | 20 - 20,000 pg/mL | [2][3] |
| Correlation Coefficient (r²) | > 0.9995 | [2][3] |
| Intra-day Precision (%RSD) | 0.6 - 2.6% | [2][3] |
| Inter-day Precision (%RSD) | 2.2 - 5.6% | [2][3] |
| Accuracy | 95.7 - 105.0% | [2][3] |
| Recovery of Rifaximin | 88.79 ± 2.43% | [2] |
| Recovery of this compound | 90.94 ± 3.24% | [2] |
Protein Precipitation (PPT)
Protein precipitation is a rapid and simple method for sample clean-up, particularly suitable for high-throughput analysis.
a. Materials and Reagents:
-
Human plasma
-
This compound (internal standard)
-
Acetonitrile
-
Methanol
-
Polypropylene tubes or 96-well plates
-
Vortex mixer
-
Centrifuge
b. Experimental Workflow:
Caption: Protein Precipitation Workflow for this compound.
c. Detailed Protocol:
-
Pipette 200 µL of the plasma sample into a polypropylene tube or a well of a 96-well plate.
-
Add the appropriate amount of this compound internal standard solution.
-
Add 600 µL of cold acetonitrile to the sample.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 12,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or another 96-well plate.
-
The supernatant can be directly injected for LC-MS/MS analysis or evaporated and reconstituted in the mobile phase if further concentration is needed.
d. Quantitative Data Summary (for a similar method without deuterated IS):
| Parameter | Reported Value | Reference |
| Linearity Range | 0.5 - 10 ng/mL | |
| Correlation Coefficient (r) | 0.9992 | |
| Within-day Precision (%RSD) | < 3.9% | |
| Between-day Precision (%RSD) | < 8.9% | |
| Accuracy | 98.2 - 109% |
Solid-Phase Extraction (SPE)
SPE offers a more selective sample clean-up compared to LLE and PPT, resulting in cleaner extracts and potentially lower matrix effects in LC-MS/MS analysis. A dispersive SPE (d-SPE) method has been reported for Rifaximin in animal tissues, and a conventional SPE protocol can be adapted from this.[1]
a. Materials and Reagents:
-
Human plasma
-
This compound (internal standard)
-
SPE cartridges (e.g., C18 or a polymer-based sorbent)
-
Methanol (conditioning and elution solvent)
-
Water (equilibration solvent)
-
Wash solution (e.g., water or a weak organic solvent mixture)
-
SPE vacuum manifold or positive pressure processor
-
Centrifuge
-
Nitrogen evaporator
b. Experimental Workflow:
Caption: Solid-Phase Extraction Workflow for this compound.
c. Detailed Protocol (General guideline, optimization may be required):
-
Condition the SPE Cartridge: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibrate the Cartridge: Pass 1 mL of water through the cartridge. Do not allow the sorbent bed to dry.
-
Sample Loading:
-
Pre-treat the plasma sample by adding the this compound internal standard. Dilution with water or a buffer may be necessary to reduce viscosity and improve binding.
-
Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of water or a weak organic solvent mixture (e.g., 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the Rifaximin and this compound from the cartridge with an appropriate volume (e.g., 1 mL) of a strong organic solvent, such as methanol or acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the LC-MS/MS mobile phase.
-
-
Analysis: Transfer the reconstituted sample to an autosampler vial for analysis.
d. Quantitative Data Summary (from d-SPE in animal tissues):
| Parameter | Reported Value | Reference |
| Limit of Detection (LOD) | 5 µg/kg | [1] |
| Limit of Quantification (LOQ) | 10 µg/kg | [1] |
| Accuracy | 80 - 120% | [1] |
| Precision (%RSD) | < 20% | [1] |
| Matrix Effects | 80 - 120% | [1] |
Conclusion
The choice of sample preparation technique for this compound analysis should be guided by the specific requirements of the study. Liquid-liquid extraction offers a robust and cost-effective method with good recovery. Protein precipitation provides a rapid and high-throughput option, ideal for early-stage studies. Solid-phase extraction, while more expensive, delivers the cleanest extracts, minimizing matrix effects and enhancing analytical sensitivity and is recommended for methods requiring the lowest limits of detection. The protocols and data presented here provide a comprehensive guide for researchers to select and implement the most appropriate sample preparation strategy for their this compound analysis needs.
References
- 1. Development of a Method for the Determination of Rifaximin and Rifampicin Residues in Foods of Animal Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generic on-line solid phase extraction sample preparation strategies for the analysis of drugs in biological matrices by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
Application Note: High-Throughput Chromatographic Separation and Quantification of Rifaximin and Rifaximin-d6 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the chromatographic separation and quantification of the antibiotic Rifaximin and its deuterated internal standard, Rifaximin-d6, in human plasma. Utilizing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, this protocol provides the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection. The presented method is suitable for pharmacokinetic studies and bioanalytical assays in drug development, demonstrating high precision and accuracy over a clinically relevant concentration range.
Introduction
Rifaximin is a non-systemic, rifamycin-based antibiotic primarily used for the treatment of traveler's diarrhea and hepatic encephalopathy.[1][2] Due to its low oral bioavailability, sensitive analytical methods are required for its quantification in biological matrices.[1] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification by compensating for matrix effects and variations in sample processing. This document provides a detailed protocol for the simultaneous analysis of Rifaximin and this compound using LC-MS/MS.
Experimental Workflow
Caption: Experimental workflow for Rifaximin and this compound analysis.
Materials and Methods
Reagents and Materials
-
Rifaximin and this compound standards
-
HPLC-grade acetonitrile and methanol
-
Ammonium formate
-
Formic acid
-
Methyl tert-butyl ether
-
Dichloromethane
-
Orthophosphoric acid
-
Human plasma (with K2EDTA as anticoagulant)
-
Deionized water
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used.
Table 1: Chromatographic Conditions [1][3][4][5]
| Parameter | Condition |
| HPLC Column | Zorbax SB C18 (4.6 x 75 mm, 3.5 µm) or Gemini C18 (50 x 2.0 mm, 5 µm) |
| Mobile Phase | 10 mM Ammonium Formate (pH 4.0) and Acetonitrile (20:80 v/v) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 30°C |
| Run Time | 5 minutes |
Table 2: Mass Spectrometry Conditions [1][3][4][5][6]
| Parameter | Rifaximin | This compound |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 786.4 | 792.5 |
| Product Ion (m/z) | 754.4 | 760.5 |
| Dwell Time | 150 ms | 150 ms |
| Ion Spray Voltage | 5500 V | 5500 V |
| Temperature | 600°C | 600°C |
Protocols
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Rifaximin and this compound in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the Rifaximin stock solution with a 50:50 methanol:water mixture to create calibration standards. Prepare a working solution of this compound (internal standard) at a suitable concentration (e.g., 20 ng/mL).[1]
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 400 µL of human plasma into a polypropylene tube.
-
Add 50 µL of the this compound internal standard working solution.
-
Add 100 µL of orthophosphoric acid solution and vortex briefly.[1]
-
Add 3.0 mL of the extraction solvent (methyl tert-butyl ether:dichloromethane, 75:25 v/v).[1][3]
-
Vortex the mixture for 20 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 20°C.[1]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 200 µL of the mobile phase.[1]
-
Vortex and transfer to an autosampler vial for injection.
Logical Relationship for Method Validation
Caption: Key parameters for bioanalytical method validation.
Results and Discussion
The chromatographic method described provides a sharp and symmetrical peak for both Rifaximin and its deuterated internal standard, with a retention time of approximately 3.3 ± 0.2 minutes.[1] The use of an isocratic mobile phase allows for a simple and rapid analysis.
Table 3: Method Validation Summary [1][3]
| Parameter | Result |
| Linearity Range | 20 - 20,000 pg/mL |
| Correlation Coefficient (r²) | > 0.9995 |
| Intra-day Precision (%RSD) | 0.6 - 2.6% |
| Inter-day Precision (%RSD) | 2.2 - 5.6% |
| Intra-day Accuracy | 95.7 - 104.2% |
| Inter-day Accuracy | 95.8 - 105.0% |
| Mean Recovery (Rifaximin) | 88.79 ± 2.43% |
| Mean Recovery (this compound) | 90.94 ± 3.24% |
The validation results demonstrate that the method is linear, accurate, and precise over the specified concentration range.[1][3] The high recovery of both the analyte and the internal standard indicates the efficiency of the liquid-liquid extraction procedure. Stability studies confirmed that Rifaximin is stable through multiple freeze-thaw cycles and on the benchtop for extended periods.[1][3]
Conclusion
The LC-MS/MS method outlined in this application note is a reliable and robust procedure for the separation and quantification of Rifaximin and this compound in human plasma. The protocol is well-suited for high-throughput bioanalytical applications and can be readily implemented in a research or drug development laboratory setting. The method's high sensitivity and specificity make it ideal for pharmacokinetic profiling of Rifaximin.
References
- 1. scispace.com [scispace.com]
- 2. pharmascholars.com [pharmascholars.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Method for Determination of Rifaximin in Human Plasma Using Tandem Mass Spectrometry Detection | The East and Central African Journal of Pharmaceutical Sciences [uonjournals.uonbi.ac.ke]
- 5. iosrjournals.org [iosrjournals.org]
- 6. HPLC method for determination of rifaximin in human plasma using tandem mass spectrometry detection. [erepository.uonbi.ac.ke]
Application Notes and Protocols for Rifaximin-d6 Detection by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the mass spectrometric detection of Rifaximin-d6, a commonly used internal standard in the quantitative analysis of the antibiotic Rifaximin. The following protocols and data are compiled from established methodologies to ensure robust and reproducible results in a research or drug development setting.
Introduction
Rifaximin is a non-systemic antibiotic used for the treatment of various gastrointestinal disorders. Accurate quantification of Rifaximin in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for matrix effects and variations in sample processing and instrument response in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This document outlines the key mass spectrometry parameters and a detailed experimental protocol for the detection and quantification of this compound.
Mass Spectrometry Parameters
The successful detection of this compound relies on the optimization of mass spectrometer settings. The following table summarizes the typical multiple reaction monitoring (MRM) transitions and compound-specific parameters for Rifaximin and its deuterated internal standard, this compound. These parameters are intended as a starting point and may require further optimization based on the specific mass spectrometer used.
Table 1: Mass Spectrometry Parameters for Rifaximin and this compound
| Analyte | Parent Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Rifaximin | 786.4 | 754.3 | Positive ESI[1] |
| This compound | 792.5 | 760.4 | Positive ESI[1] |
ESI: Electrospray Ionization
Additional instrument-specific parameters that have been reported for the analysis of Rifaximin and this compound are provided in the table below.
Table 2: Example Instrument-Specific Mass Spectrometry Parameters
| Parameter | Setting |
| Curtain Gas (CUR) | 20 psi[1] |
| Ion Source Gas 1 (GS1) | 50 psi[1] |
| Ion Source Gas 2 (GS2) | 50 psi[1] |
| Ionspray Voltage (IS) | 5500 V[1] |
| Temperature (TEM) | 600 °C[1] |
| Dwell Time | 150 ms[1] |
Experimental Protocol: Quantification of Rifaximin using this compound by LC-MS/MS
This protocol details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Rifaximin in human plasma, utilizing this compound as an internal standard.
Materials and Reagents
-
Rifaximin and this compound standards
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (analytical grade)
-
Ammonium formate (analytical grade)
-
Human plasma (drug-free)
-
Methyl tert-butyl ether (MTBE)
-
Dichloromethane
Liquid Chromatography Conditions
Table 3: Liquid Chromatography Parameters
| Parameter | Description |
| HPLC Column | Zorbax SB C18, 4.6 x 75 mm, 3.5 µm[2] or Gemini C18, 50 x 2.0 mm, 5 µm[1] |
| Mobile Phase A | 10 mM ammonium formate (pH 4.0) in water[2] or 10 mM ammonium formate in 0.1% formic acid[1] |
| Mobile Phase B | Acetonitrile[1][2] |
| Gradient/Isocratic | Isocratic with 80% Acetonitrile and 20% 10 mM ammonium formate[1][2] |
| Flow Rate | 0.20 mL/min[1] or 0.3 mL/min[2] |
| Column Temperature | 35 °C[1] |
| Injection Volume | 5 µL[1] |
Sample Preparation: Liquid-Liquid Extraction
-
To 400 µL of human plasma in a polypropylene tube, add 50 µL of this compound internal standard working solution (e.g., 20 ng/mL).[2]
-
Briefly vortex the sample.
-
Add 100 µL of 0.1 N orthophosphoric acid to acidify the sample and vortex.[2]
-
Add 3 mL of extraction solvent (a mixture of methyl tert-butyl ether and dichloromethane, 75:25 v/v).[2]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen gas at 40-50 °C.[1][2]
-
Reconstitute the dried residue in 100-200 µL of the mobile phase.[1][2]
-
Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps involved in the quantification of Rifaximin using a deuterated internal standard by LC-MS/MS.
Caption: Experimental workflow for Rifaximin quantification.
This comprehensive guide provides the essential parameters and a detailed protocol for the reliable detection and quantification of this compound by LC-MS/MS. Adherence to these guidelines, with appropriate instrument-specific optimization, will facilitate accurate and reproducible results in research and drug development applications.
References
Application Notes and Protocols: Rifaximin-d6 in Pharmacokinetic Studies of Gut-Selective Antibiotics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the use of Rifaximin-d6 as an internal standard in the pharmacokinetic (PK) analysis of the gut-selective antibiotic, Rifaximin. While the primary documented application of this compound is in the bioanalysis of Rifaximin, the principles and methodologies described herein are foundational for pharmacokinetic studies of other gut-selective antibiotics where a stable isotope-labeled internal standard is employed.
Introduction to Rifaximin and Gut-Selective Antibiotics
Rifaximin is a semi-synthetic, non-systemic antibiotic derived from rifamycin.[1][2] Its mechanism of action involves the inhibition of bacterial RNA synthesis. A key characteristic of Rifaximin is its minimal gastrointestinal absorption, leading to high concentrations within the gut lumen where it exerts its antimicrobial effects.[1][3] This gut-selective nature makes it an effective treatment for various gastrointestinal disorders, including traveler's diarrhea, irritable bowel syndrome with diarrhea (IBS-D), and hepatic encephalopathy.[1][4]
Pharmacokinetic studies of gut-selective antibiotics like Rifaximin are crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. Although systemic absorption is low, sensitive bioanalytical methods are required to accurately quantify the small amounts of the drug that may enter circulation.
Role of this compound as an Internal Standard
In quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS) is the gold standard. This compound, a deuterated form of Rifaximin, serves as an ideal internal standard for several reasons:
-
Similar Physicochemical Properties: this compound shares nearly identical chemical and physical properties with Rifaximin, ensuring it behaves similarly during sample extraction, chromatography, and ionization.
-
Co-elution: It co-elutes with the unlabeled Rifaximin during chromatographic separation.
-
Mass Differentiation: It is easily distinguished from Rifaximin by its higher mass-to-charge ratio (m/z) in the mass spectrometer.
-
Correction for Variability: The use of this compound allows for the accurate correction of any analyte loss during sample preparation and variations in instrument response, thereby improving the precision and accuracy of the quantification.
Experimental Protocols
The following protocols are synthesized from validated methods for the quantification of Rifaximin in human plasma using this compound as an internal standard.
Preparation of Stock and Working Solutions
Objective: To prepare standard solutions of Rifaximin and this compound for calibration curves and quality control samples.
Materials:
-
Rifaximin reference standard
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
50% Methanol in water
Protocol:
-
Rifaximin Stock Solution (1.0 mg/mL): Accurately weigh and dissolve an appropriate amount of Rifaximin reference standard in methanol to achieve a final concentration of 1.0 mg/mL.[5]
-
This compound Stock Solution (0.1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to achieve a final concentration of 0.1 mg/mL.[5]
-
Rifaximin Working Solutions: Prepare a series of working solutions by serially diluting the Rifaximin stock solution with 50% methanol to create calibration standards at desired concentrations (e.g., in the pg/mL to ng/mL range).[5]
-
This compound Working Solution: Dilute the this compound stock solution with 50% methanol to prepare the internal standard working solution (e.g., 25,000 pg/mL).[5]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate weighing of the Rifaximin reference standard.[5]
Sample Preparation from Human Plasma
Objective: To extract Rifaximin and this compound from human plasma samples prior to LC-MS/MS analysis.
Method: Liquid-Liquid Extraction (LLE) [5]
Materials:
-
Human plasma samples (blank, spiked with standards, and study samples)
-
This compound working solution
-
Methyl t-butyl ether and dichloromethane (75:25, v/v) as extraction solvent[6]
-
0.1 M Orthophosphoric acid
-
Mobile phase for reconstitution
Protocol:
-
Pipette a known volume of plasma (e.g., 400 µL) into a clean polypropylene tube.[7]
-
Add a small volume (e.g., 50 µL) of the this compound working solution to all samples except the blank.[7]
-
Vortex briefly to mix.
-
Add a protein precipitating agent/acidifier (e.g., 100 µL of orthophosphoric acid solution) and vortex.[7]
-
Add the extraction solvent (e.g., 3.0 mL of methyl t-butyl ether-dichloromethane mixture) and vortex for an extended period (e.g., 20 minutes) to ensure thorough extraction.[7]
-
Centrifuge the samples (e.g., at 4000 rpm for 10 minutes at 20 °C) to separate the organic and aqueous layers.[7][8]
-
Transfer the supernatant (organic layer) to a new set of tubes.[7]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.[7]
-
Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the mobile phase.[7][8]
-
Vortex to ensure complete dissolution and transfer to autosampler vials for LC-MS/MS analysis.[7][8]
LC-MS/MS Instrumentation and Conditions
Objective: To separate and quantify Rifaximin using a validated LC-MS/MS method.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source
Typical LC-MS/MS Parameters:
| Parameter | Typical Value |
| Chromatographic Column | Gemini C18 (50 x 2.0 mm, 5 µm)[5] or Zorbax SB C18 (4.6 x 75 mm, 3.5 µm)[8] |
| Mobile Phase | Acetonitrile and 10 mM ammonium formate (in 0.1% formic acid) in a ratio of 80:20 (v/v)[5][8] |
| Flow Rate | 0.20 - 0.30 mL/min[5][8] |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[5] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[5] |
| MRM Transitions | Rifaximin: m/z 786.4 → 754.3[5] or 786.4 → 754.4[8] This compound: m/z 792.5 → 760.4[5] or 792.5 → 760.5[8] |
Data Presentation
The following tables summarize typical quantitative data obtained from validated bioanalytical methods for Rifaximin in human plasma.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 10 - 5000 pg/mL[5] or 20 - 20000 pg/mL[8] |
| Correlation Coefficient (r²) | > 0.9995[8] |
| Intra-day Precision (%CV) | 0.6 - 2.6%[8] |
| Inter-day Precision (%CV) | 2.2 - 5.6%[8] |
| Intra-day Accuracy | 95.7 - 104.2%[8] |
| Inter-day Accuracy | 95.8 - 105.0%[8] |
| Recovery | Rifaximin: 88.79 ± 2.43%[7] this compound: 90.94 ± 3.24%[7] |
Table 2: Pharmacokinetic Parameters of Rifaximin in Healthy Volunteers (Single 200 mg Oral Dose)
| Parameter | Value (Mean ± SD) |
| Cmax (pg/mL) | 3450.4 ± 1411.3 |
| Tmax (hr) | 3.5 ± 1.2 |
| AUC₀₋t (pg·h/mL) | 16428.8 ± 6754.5 |
| AUC₀₋inf (pg·h/mL) | 17096.9 ± 7091.2 |
| t₁/₂ (hr) | 3.6 ± 1.2 |
| (Data synthesized from representative values found in pharmacokinetic studies) |
Visualizations
The following diagrams illustrate the key workflows and concepts discussed in these application notes.
Caption: Workflow for Rifaximin Bioanalysis.
References
- 1. Rifaximin: A Unique Gastrointestinal-Selective Antibiotic for Enteric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rifaximin, gut microbes and mucosal inflammation: unraveling a complex relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of neomycin sulfate after intravenous and oral administrations in swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and Pharmacokinetic Study of Fidaxomicin in Children With Clostridium difficile-Associated Diarrhea: A Phase 2a Multicenter Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fidaxomicin Attains High Fecal Concentrations With Minimal Plasma Concentrations Following Oral Administration in Patients With Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Frontiers | Development and validation of two bioanalysis methods for the determination of etimicin in human serum and urine by liquid chromatography-tandem mass spectrometry: Applications to a human pharmacokinetic and breakpoint study [frontiersin.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Application of Rifaximin-d6 in Bioequivalence Studies of Rifaximin
References
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systemic Pharmacokinetics of Rifaximin in Volunteers with Shigellosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iosrjournals.org [iosrjournals.org]
Method Development for Rifaximin Analysis with a Deuterated Standard
Application Note and Protocol
This document provides a comprehensive guide for the quantitative analysis of Rifaximin in biological matrices, specifically human plasma, utilizing a deuterated internal standard (Rifaximin-d6) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is a gold standard in quantitative mass spectrometry, enhancing accuracy and precision by correcting for variations during sample preparation and analysis.[1][2]
Introduction
Rifaximin is a non-systemic, rifamycin-based antibiotic primarily used for the treatment of traveler's diarrhea and hepatic encephalopathy.[2][3] Its low systemic absorption presents an analytical challenge, necessitating highly sensitive and selective methods for its quantification in biological fluids.[3][4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique due to its inherent sensitivity, specificity, and reproducibility.[3][4] The incorporation of a stable isotopically labeled internal standard, such as this compound, is crucial for robust and reliable bioanalytical methods.[1][2]
This application note details a validated LC-MS/MS method for the determination of Rifaximin in human plasma, providing researchers, scientists, and drug development professionals with a detailed protocol and expected performance characteristics.
Experimental Workflow
The overall experimental workflow for the analysis of Rifaximin in human plasma is depicted below.
Caption: Experimental workflow for Rifaximin analysis.
Experimental Protocols
Materials and Reagents
-
Rifaximin reference standard
-
This compound (deuterated internal standard)[3]
-
Methanol (HPLC grade)
-
Formic acid[5]
-
Human plasma (drug-free)
-
Milli-Q grade water[5]
Stock and Working Solutions
-
Rifaximin Stock Solution (1 mg/mL): Accurately weigh and dissolve Rifaximin in methanol.
-
This compound Stock Solution (100 µg/mL): Accurately weigh and dissolve this compound in methanol.[7]
-
Working Solutions: Prepare serial dilutions of the Rifaximin stock solution in 50% methanol to create calibration standards and quality control (QC) samples.[5] Prepare a working solution of this compound by diluting the stock solution.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 400 µL of human plasma into a clean microcentrifuge tube.[3]
-
Add a specified amount of the this compound working solution to each tube to serve as the internal standard.
-
Acidify the plasma samples.[3]
-
Perform liquid-liquid extraction by adding a mixture of methyl t-butyl ether and dichloromethane (e.g., 75:25 v/v).[3][6]
-
Vortex the mixture for approximately 10 minutes.
-
Centrifuge the samples at 4000 rpm for 5-10 minutes to separate the organic and aqueous layers.[3][5]
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen gas at 50°C.[5]
-
Reconstitute the dried residue with the mobile phase (e.g., 200 µL of 80% acetonitrile).[3][7]
-
Vortex the reconstituted sample and transfer it to an autosampler vial for injection into the LC-MS/MS system.
LC-MS/MS Conditions
The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of Rifaximin.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Zorbax SB C18, 4.6 x 75 mm, 3.5 µm[3][7] or Gemini C18, 50 x 2.0 mm, 5 µm[5] |
| Mobile Phase | 10 mM Ammonium Formate (pH 4.0) - Acetonitrile (20:80 v/v)[3][7] or Acetonitrile / 10 mM Ammonium Formate (in 0.1% formic acid) (80:20, v/v)[5] |
| Flow Rate | 0.3 mL/min[3][7] or 0.2 mL/min[5] |
| Column Temperature | 30°C[3] |
| Injection Volume | 5 µL[5] |
| Run Time | Approximately 5 minutes[3] or 2.5 minutes[5] |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Mass Spectrometer | Applied Biosystems API 4000 or equivalent triple quadrupole[3] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3][4] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[3] |
| MRM Transitions | |
| Rifaximin | m/z 786.4 → 754.4[3][7] |
| this compound | m/z 792.5 → 760.5[3][7] |
| Source Temperature | 450°C[3] |
| Ion Spray Voltage | 5500 V[3] |
| Curtain Gas | 30 psi[3] |
| Nebulizer Gas | 35 psi[3] |
| Heater Gas | 35 psi[3] |
Method Validation and Performance
The developed method should be validated according to regulatory guidelines (e.g., FDA). The following tables summarize typical validation parameters and their acceptance criteria.
Table 3: Method Validation Summary
| Parameter | Typical Range/Result |
| Linearity Range | 20 - 20,000 pg/mL[3][7] or 10 - 5,000 pg/mL[5] |
| Correlation Coefficient (r²) | > 0.999[3][7] |
| Intra-day Precision (%RSD) | 0.6 - 2.6%[3][7] |
| Inter-day Precision (%RSD) | 2.2 - 5.6%[3][7] |
| Intra-day Accuracy (%) | 95.7 - 104.2%[3][7] |
| Inter-day Accuracy (%) | 95.8 - 105.0%[3][7] |
| Recovery (Rifaximin) | 88.79 ± 2.43%[3] |
| Recovery (this compound) | 90.94 ± 3.24%[3] |
Data Analysis and Quantification
The concentration of Rifaximin in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of Rifaximin in the unknown samples is then interpolated from this calibration curve.
Signaling Pathway Context (Informational)
While not directly part of the analytical method, it's relevant for researchers to understand the context of Rifaximin's mechanism of action. Rifaximin's therapeutic effects are primarily localized to the gastrointestinal tract where it acts as a broad-spectrum antibiotic.
Caption: Simplified mechanism of Rifaximin action.
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantitative analysis of Rifaximin in human plasma using a deuterated internal standard. The presented protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, offers high sensitivity, selectivity, and reliability. The method is suitable for pharmacokinetic studies and other applications requiring accurate measurement of Rifaximin concentrations in biological matrices.
References
- 1. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. scispace.com [scispace.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. iosrjournals.org [iosrjournals.org]
- 6. HPLC Method for Determination of Rifaximin in Human Plasma Using Tandem Mass Spectrometry Detection | The East and Central African Journal of Pharmaceutical Sciences [uonjournals.uonbi.ac.ke]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Bioanalysis of Rifaximin using Rifaximin-d6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Rifaximin-d6 as an internal standard for the quantitative determination of Rifaximin in various biological matrices. The information is compiled to assist in the development and validation of bioanalytical methods for pharmacokinetic, bioequivalence, and other clinical and preclinical studies.
Introduction
Rifaximin is a non-systemic antibiotic with broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] Due to its low gastrointestinal absorption, it is primarily used for treating gastrointestinal disorders.[1][2] Accurate quantification of Rifaximin in biological matrices is crucial for understanding its pharmacokinetics and ensuring therapeutic efficacy. This compound is a stable isotope-labeled internal standard used for the quantification of Rifaximin by liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing high accuracy and precision.[3][4]
Performance of this compound in Human Plasma
LC-MS/MS methods utilizing this compound as an internal standard have been successfully developed and validated for the quantification of Rifaximin in human plasma.[3][4][5] These methods demonstrate high sensitivity, selectivity, and reproducibility, making them suitable for pharmacokinetic studies.[3][6]
Quantitative Data Summary
The following table summarizes the performance characteristics of published LC-MS/MS methods for the analysis of Rifaximin in human plasma using this compound.
| Parameter | Method 1[3][5] | Method 2[4] |
| Linearity Range (pg/mL) | 20 - 20,000 | 10 - 5,000 |
| Correlation Coefficient (r²) | > 0.9995 | 1.000 |
| Lower Limit of Quantification (LLOQ) (pg/mL) | 20 | 10 |
| Intra-day Precision (% CV) | 0.6 - 2.6 | Not Reported |
| Inter-day Precision (% CV) | 2.2 - 5.6 | Not Reported |
| Intra-day Accuracy (%) | 95.7 - 104.2 | Not Reported |
| Inter-day Accuracy (%) | 95.8 - 105.0 | Not Reported |
| Mean Recovery of Rifaximin (%) | 88.79 | 90.64 - 96.01 |
| Mean Recovery of this compound (%) | 90.94 | 91.11 |
| Matrix Effect | No significant matrix effect observed | Ion suppression effects are compound and extraction procedure dependent |
Experimental Workflow for Human Plasma Analysis
Caption: Workflow for Rifaximin quantification in human plasma.
Experimental Protocols
Quantification of Rifaximin in Human Plasma using this compound
This protocol is a synthesis of methodologies presented in published literature.[3][4][5]
3.1.1. Materials and Reagents
-
Rifaximin reference standard
-
This compound internal standard[7]
-
Human plasma (drug-free)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Methyl tert-butyl ether (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Water (deionized or Milli-Q)
3.1.2. Preparation of Stock and Working Solutions
-
Rifaximin Stock Solution (1 mg/mL): Accurately weigh and dissolve Rifaximin in methanol.
-
This compound Stock Solution (0.1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Rifaximin Working Solutions: Prepare serial dilutions of the Rifaximin stock solution with 50% methanol to create working solutions for calibration standards and quality control (QC) samples.
-
This compound Working Solution: Dilute the this compound stock solution with 50% methanol to a final concentration of 25,000 pg/mL.[4]
3.1.3. Preparation of Calibration Standards and Quality Control Samples
-
Prepare calibration standards by spiking drug-free human plasma with the appropriate Rifaximin working solutions to achieve concentrations ranging from 10 to 20,000 pg/mL.[3][4]
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
3.1.4. Sample Preparation (Liquid-Liquid Extraction)
-
To 400 µL of plasma sample (calibration standard, QC, or unknown), add a specified amount of the this compound working solution.[3]
-
Add 100 µL of 0.1 N phosphoric acid to acidify the sample.[4]
-
Add 3 mL of a mixture of methyl tert-butyl ether and dichloromethane (75:25, v/v).[3][4]
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 50°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3.1.5. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent
-
Mass Spectrometer: API 4000 triple quadrupole or equivalent
-
Column: Zorbax SB C18 (4.6 x 75 mm, 3.5 µm) or Gemini C18 (50 x 2.0 mm, 5 µm)[3][4]
-
Mobile Phase: Isocratic mixture of 10 mM ammonium formate (pH 4.0) and acetonitrile (20:80, v/v)[3][5]
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
Performance in Other Biological Matrices (Urine and Feces)
Proposed Workflow for Urine and Fecal Analysis
Caption: Proposed workflows for urine and fecal analysis.
Protocol Considerations for Urine Analysis
-
Sample Pre-treatment: Urine samples are generally cleaner than plasma. A simple "dilute and shoot" approach may be feasible. This would involve diluting the urine sample with the mobile phase, adding this compound, centrifuging to remove particulates, and injecting the supernatant.
-
Matrix Effect: The matrix effect in urine should be thoroughly evaluated. The high salt content and variability in pH can affect ionization efficiency.
-
Validation: The method must be fully validated for linearity, accuracy, precision, recovery, and stability in urine.
Protocol Considerations for Fecal Analysis
-
Homogenization: Fecal samples require initial homogenization to ensure uniformity. This is typically done by weighing a portion of the sample and homogenizing it with a suitable buffer.
-
Extraction: Due to the complexity of the fecal matrix, a more rigorous extraction method than that used for plasma will likely be necessary. This could involve solid-liquid extraction with a strong organic solvent, followed by a cleanup step such as solid-phase extraction (SPE) to remove interfering substances.
-
Matrix Effect: The fecal matrix is highly complex and prone to causing significant matrix effects. Careful evaluation and optimization of the sample cleanup procedure are critical.
-
Validation: Extensive validation is required to demonstrate the method's reliability for fecal samples.
Conclusion
This compound is a reliable internal standard for the bioanalysis of Rifaximin in human plasma by LC-MS/MS. The established methods are sensitive and robust for pharmacokinetic studies. While specific protocols for urine and feces using this compound are not widely published, the principles of the plasma-based assays can be adapted. Researchers developing methods for these matrices should focus on optimizing sample preparation to minimize matrix effects and conduct a thorough method validation to ensure data quality.
References
- 1. Rifaximin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Sensitive quantification of rifaximin in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Rifaximin-d6 Ion Suppression Troubleshooting
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering ion suppression issues when using Rifaximin-d6 as an internal standard in LC-MS/MS bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when using this compound?
A1: Ion suppression is a type of matrix effect where co-eluting endogenous or exogenous compounds in a sample interfere with the ionization of the analyte of interest (in this case, Rifaximin) and its internal standard (this compound) in the mass spectrometer's ion source.[1][2][3][4] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1][5][6] Even though this compound is a stable isotope-labeled (SIL) internal standard, designed to co-elute with and behave similarly to Rifaximin, significant ion suppression can still compromise the assay's performance.[7]
Q2: My this compound signal is low and variable. What are the likely causes?
A2: A low and inconsistent this compound signal is a classic indicator of ion suppression. The primary causes in bioanalysis are often co-eluting matrix components from biological samples like plasma, serum, or urine.[3][8] Key culprits include:
-
Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in reversed-phase chromatography.[8][9][10][11][12]
-
Salts and Proteins: High concentrations of salts from buffers or the biological matrix itself, as well as residual proteins after sample preparation, can also lead to ion suppression.[5][8]
-
Co-eluting Metabolites or Drugs: Other metabolites or drugs in the sample that are not chromatographically resolved from this compound can compete for ionization.[13][14]
Q3: How can I confirm that ion suppression is affecting my this compound signal?
A3: There are two primary experimental methods to diagnose ion suppression:
-
Post-Column Infusion (PCI) Experiment: This experiment helps to identify the regions in your chromatogram where ion suppression occurs. A solution of Rifaximin and this compound is continuously infused into the LC flow after the analytical column. A blank matrix sample is then injected. Any dip in the constant baseline signal for this compound indicates the retention time at which matrix components are eluting and causing suppression.[8][15]
-
Post-Extraction Spike Analysis: This method quantifies the extent of ion suppression. You compare the peak area of this compound in a neat solution (solvent) to the peak area of this compound spiked into a blank matrix sample after the extraction process. A lower peak area in the matrix sample indicates ion suppression.[1][16]
Troubleshooting Guides
Guide 1: Investigating and Quantifying Ion Suppression
If you suspect ion suppression is affecting your this compound signal, follow this guide to diagnose and quantify the issue.
Step 1: Perform a Post-Column Infusion (PCI) Experiment.
This will identify at what retention times matrix interferences are eluting and causing suppression.
Experimental Protocol: Post-Column Infusion
-
System Setup:
-
Prepare a standard solution of Rifaximin and this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable and moderate signal.
-
Use a syringe pump to deliver this solution at a low, constant flow rate (e.g., 10 µL/min).
-
Connect the syringe pump to the LC flow path between the analytical column and the mass spectrometer's ion source using a T-fitting.
-
-
Procedure:
-
Equilibrate the LC-MS system with the mobile phase.
-
Start the syringe pump infusion to obtain a stable baseline signal for the Rifaximin and this compound MRM transitions.
-
Inject a blank, extracted biological matrix sample (the same matrix as your study samples).
-
Monitor the Rifaximin and this compound signal throughout the chromatographic run.
-
-
Interpretation:
-
A stable baseline indicates no ion suppression.
-
A significant drop in the baseline signal at a specific retention time indicates the elution of interfering matrix components causing ion suppression.
-
Step 2: Quantify the Matrix Effect with a Post-Extraction Spike.
This will determine the percentage of signal suppression.
Experimental Protocol: Post-Extraction Spike for Matrix Factor Calculation
-
Sample Preparation:
-
Set A (Neat Solution): Prepare a solution of this compound in the final reconstitution solvent at a known concentration.
-
Set B (Post-Spike Matrix): Extract at least six different lots of blank biological matrix using your established sample preparation method. After the final extraction step (e.g., after evaporation and before reconstitution), spike the extracts with the same known concentration of this compound as in Set A.
-
-
Analysis:
-
Inject and analyze both sets of samples using your LC-MS/MS method.
-
-
Calculation:
-
Calculate the Matrix Factor (MF) for each lot of the matrix:
-
MF = (Peak Area of this compound in Set B) / (Mean Peak Area of this compound in Set A)
-
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The percentage of ion suppression can be calculated as: % Suppression = (1 - MF) * 100.
-
Guide 2: Mitigating Ion Suppression
Once ion suppression is confirmed, use the following strategies to minimize its impact.
Strategy 1: Optimize Sample Preparation
The goal is to remove interfering matrix components, particularly phospholipids, before analysis.
-
Protein Precipitation (PPT): This is a simple but often insufficient method for removing phospholipids.[9]
-
Liquid-Liquid Extraction (LLE): LLE can be more effective at removing phospholipids and other interferences than PPT.[3]
-
Solid-Phase Extraction (SPE): SPE offers a higher degree of selectivity and is very effective at removing both phospholipids and proteins.[3][10] Consider using a specialized phospholipid removal SPE plate or cartridge.
Data Presentation: Comparison of Sample Preparation Techniques for Phospholipid Removal
| Sample Preparation Technique | Phospholipid Removal Efficiency | Analyte Recovery | Ease of Use |
| Protein Precipitation (PPT) | Low | High | Easy |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Variable | Moderate |
| Solid-Phase Extraction (SPE) | High | High | Moderate |
| Phospholipid Removal Plates | Very High | High | Easy |
Data synthesized from multiple sources indicating general performance trends.[8][9][10]
Strategy 2: Modify Chromatographic Conditions
Adjusting your LC method can help separate Rifaximin and this compound from co-eluting interferences.
-
Increase Chromatographic Resolution: Employing UPLC/UHPLC systems can provide sharper peaks and better separation from matrix components.
-
Modify Mobile Phase Gradient: Adjust the gradient slope to better separate the analytes from the region of ion suppression identified in the PCI experiment.
-
Change Column Chemistry: If using a standard C18 column, consider alternative stationary phases (e.g., biphenyl, pentafluorophenyl) that may offer different selectivity for Rifaximin and the interfering matrix components.
Strategy 3: Sample Dilution
If other methods are not sufficient, diluting the sample can reduce the concentration of interfering matrix components.[2] However, this will also reduce the concentration of Rifaximin, so this approach is only feasible if the assay has sufficient sensitivity.
Visualizations
Caption: Troubleshooting workflow for ion suppression.
Caption: Mechanism of ion suppression in the ESI source.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. longdom.org [longdom.org]
- 4. providiongroup.com [providiongroup.com]
- 5. researchgate.net [researchgate.net]
- 6. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. myadlm.org [myadlm.org]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Strategies for ascertaining the interference of phase II metabolites co-eluting with parent compounds using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Rifaximin-d6 Mass Spectrometry Analysis
Welcome to the technical support center for Rifaximin-d6 analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their mass spectrometry experiments involving this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| No or Poor this compound Signal | Incorrect mass transitions being monitored. | Ensure the mass spectrometer is set to monitor the correct precursor and product ions for this compound. The protonated molecular ion [M+H]+ is m/z 792.5, and a common product ion is m/z 760.4/760.5.[1][2] |
| Inefficient ionization. | Optimize mass spectrometer source parameters. Positive electrospray ionization (ESI) mode is typically used.[2] Key parameters to adjust include ion spray voltage, source temperature, and gas flows (nebulizer, heater, and curtain gas).[1][2] | |
| Suboptimal mobile phase composition. | An acidic mobile phase, often containing ammonium formate or formic acid, is recommended to promote protonation and enhance the signal.[1][2] A common mobile phase is a mixture of acetonitrile and 10 mM ammonium formate.[1][2] | |
| Inadequate sample preparation leading to ion suppression. | Utilize a robust sample extraction method like liquid-liquid extraction (LLE) or protein precipitation to remove interfering matrix components.[1][3] A mixture of methyl t-butyl ether and dichloromethane (75:25 v/v) has been shown to be an effective LLE solvent.[1] | |
| High Background Noise or Interfering Peaks | Matrix effects from the biological sample. | Improve sample cleanup procedures. Solid-phase extraction (SPE) can provide a cleaner extract than protein precipitation. Also, ensure chromatographic separation of this compound from co-eluting matrix components by optimizing the LC gradient.[4][5] |
| Contamination from the LC system or solvents. | Flush the LC system thoroughly with a strong solvent mixture like isopropanol and water. Use high-purity, LC-MS grade solvents and additives. | |
| Poor Peak Shape (Tailing or Fronting) | Incompatible mobile phase pH with the analyte's pKa. | Adjust the mobile phase pH to ensure this compound is in a single ionic form. Given its chemical structure, an acidic pH is generally preferred.[6] |
| Column degradation or contamination. | Replace the analytical column. Use a guard column to protect the analytical column from contaminants. A C18 column is commonly used for Rifaximin analysis.[1][2] | |
| Inappropriate sample solvent. | The reconstitution solvent should be similar in composition to the initial mobile phase to ensure good peak shape. Reconstituting in a solvent stronger than the mobile phase can lead to peak distortion.[1] | |
| Inconsistent or Irreproducible Results | Instability of Rifaximin or this compound in the prepared samples. | Investigate the stability of Rifaximin and its internal standard under the storage and autosampler conditions used.[2] Samples should be kept at a consistent, cool temperature (e.g., 10°C) in the autosampler.[2] |
| Variation in sample extraction efficiency. | Ensure consistent and precise execution of the sample preparation protocol. The use of a deuterated internal standard like this compound is crucial to correct for variability.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended precursor and product ion transitions for Rifaximin and this compound in MRM mode?
For Rifaximin, the protonated precursor ion [M+H]⁺ is typically m/z 786.4, with a common product ion being m/z 754.3 or 754.4.[1][2] For the internal standard, this compound, the precursor ion [M+H]⁺ is m/z 792.5, and the corresponding product ion is m/z 760.4 or 760.5.[1][2]
Q2: What type of ionization source is best suited for this compound analysis?
Electrospray ionization (ESI) in the positive ion mode is the most commonly reported and effective ionization technique for Rifaximin and its deuterated analog.[1][2]
Q3: How can I minimize matrix effects in my bioanalytical method for Rifaximin?
To mitigate matrix effects, which can cause ion suppression or enhancement, a thorough sample preparation method is essential.[4][5] Liquid-liquid extraction or solid-phase extraction are generally more effective at removing interfering phospholipids and other matrix components than simple protein precipitation.[1] Additionally, optimizing chromatographic separation to move the analyte peak away from the elution region of highly suppressing matrix components can significantly improve signal quality.[5] The use of a stable isotope-labeled internal standard like this compound is the best way to compensate for any remaining matrix effects.[7]
Q4: What are the typical chromatographic conditions for Rifaximin analysis?
A reversed-phase C18 column is commonly employed for the separation of Rifaximin.[1][2] An isocratic mobile phase consisting of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate with 0.1% formic acid) in a ratio of approximately 80:20 (v/v) has been shown to provide good chromatographic performance.[2]
Q5: What are the key mass spectrometer source parameters to optimize for this compound?
Critical source parameters to optimize for robust signal intensity include the ion spray voltage (typically around 5500 V), source temperature (ranging from 450°C to 600°C), and the pressures of the nebulizer, heater, and curtain gases.[1][2] These parameters should be tuned to achieve a stable and efficient spray, leading to optimal ionization.[1]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Rifaximin from Human Plasma
This protocol is adapted from a validated bioanalytical method.[1]
-
To 400 µL of human plasma in a polypropylene tube, add 50 µL of this compound internal standard solution (20 ng/mL).
-
Briefly vortex the sample.
-
Add 100 µL of orthophosphoric acid solution and vortex.
-
Add 3.0 mL of extraction solvent (methyl t-butyl ether - dichloromethane, 75:25 v/v).
-
Vortex the mixture for 20 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 20°C.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitute the dried residue with 200 µL of the mobile phase and vortex.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameter Optimization Workflow
Caption: Workflow for optimizing LC-MS/MS parameters.
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| Rifaximin Precursor Ion (m/z) | 786.1, 786.4 | [1][3] |
| Rifaximin Product Ion (m/z) | 754.1, 754.3, 754.4 | [1][2][3] |
| This compound Precursor Ion (m/z) | 792.5 | [1][2] |
| This compound Product Ion (m/z) | 760.4, 760.5 | [1][2] |
| Ion Spray Voltage | 5000 - 5500 V | [1][2] |
| Source Temperature | 450 - 600 °C | [1][2] |
| Collision Energy | 16 - 33 V | [1][3] |
| Mobile Phase Acetonitrile % | 80% | [1][2] |
| Mobile Phase Additive | 10 mM Ammonium Formate (pH 4.0) or 0.1% Formic Acid | [1][2] |
| Column Temperature | 30 - 35 °C | [1][2] |
| Flow Rate | 0.2 - 0.3 mL/min | [1][2] |
Visualizations
Logical Relationship for Troubleshooting Poor Signal
Caption: Troubleshooting logic for a poor this compound signal.
References
- 1. scispace.com [scispace.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. impactfactor.org [impactfactor.org]
- 7. Development of a Method for the Determination of Rifaximin and Rifampicin Residues in Foods of Animal Origin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Rifaximin with Rifaximin-d6
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects encountered during the quantification of Rifaximin using its stable isotope-labeled internal standard, Rifaximin-d6, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS analysis?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, tissue homogenate). These interferences can either suppress or enhance the analyte's signal, leading to inaccurate and imprecise quantification.[1][2] The primary cause is competition between the analyte and matrix components for ionization in the mass spectrometer's source.[2]
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound crucial for this analysis?
A: A SIL-IS like this compound is considered the gold standard for mitigating matrix effects.[2] Because it is chemically identical to the analyte (Rifaximin), it co-elutes chromatographically and experiences nearly identical ionization suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be effectively normalized, leading to more accurate and reproducible results.[3] Using a deuterated internal standard has been shown to yield consistent and reproducible outcomes in Rifaximin bioanalysis.[3]
Q3: What are the common sources of matrix effects when analyzing Rifaximin in biological matrices?
A: Common sources of interference in biological matrices include phospholipids from cell membranes, salts, proteins, and metabolites. For Rifaximin, which is often analyzed in plasma due to its low systemic absorption[4][5][6][7], these components can be particularly problematic if not adequately removed during sample preparation.
Q4: How is the matrix effect quantitatively assessed?
A: The matrix effect is typically evaluated by comparing the peak response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a clean, neat solution at the same concentration. The ratio of these responses, often expressed as a percentage, indicates the degree of ion suppression or enhancement. A value of 100% suggests no matrix effect, values <100% indicate ion suppression, and values >100% indicate ion enhancement.
Troubleshooting Guide
Q5: I am observing significant and inconsistent ion suppression for both Rifaximin and this compound. What are the likely causes and how can I fix this?
A: This issue points to a significant matrix effect that even the SIL-IS cannot fully compensate for, likely due to very high levels of interfering compounds.
Potential Causes:
-
Inadequate Sample Cleanup: The sample preparation method (e.g., protein precipitation) may not be sufficiently removing interfering phospholipids and other matrix components.
-
Chromatographic Co-elution: The analyte and a significant matrix component are eluting from the LC column at the same time.
-
High Sample Concentration: Injecting a sample that is too concentrated can overload the system and exacerbate matrix effects.
Troubleshooting Steps:
-
Optimize Sample Preparation: Switch from a simple protein precipitation method to a more rigorous technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to achieve a cleaner extract.[3][8]
-
Adjust Chromatography: Modify the LC gradient to better separate Rifaximin from the interfering peaks. Sometimes, simply adjusting the mobile phase composition or using a different column chemistry (e.g., a different C18 phase or a biphenyl column) can resolve the co-elution.[8]
-
Sample Dilution: If sensitivity allows, diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on ionization.[8]
Experimental Protocols & Data
Protocol 1: Liquid-Liquid Extraction (LLE) for Rifaximin from Plasma
This protocol is a representative method for extracting Rifaximin from a plasma matrix to minimize interferences.
-
Sample Aliquoting: Pipette 200 µL of plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 25 µL of this compound working solution (e.g., 20 ng/mL in 50% methanol) to each sample, except for the blank matrix.
-
Vortexing: Briefly vortex the samples for 10-15 seconds.
-
Extraction: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Mixing: Vortex vigorously for 2-3 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Analysis: Vortex briefly and inject the sample into the LC-MS/MS system.
Table 1: Example LC-MS/MS Parameters for Rifaximin Analysis
The following table summarizes typical parameters used in validated methods for Rifaximin quantification.[3][9]
| Parameter | Setting |
| LC Column | C18 Column (e.g., Zorbax SB C18, 4.6 x 75 mm, 3.5 µm) |
| Mobile Phase | A: 10 mM Ammonium Formate (pH 4.0) B: Acetonitrile |
| Gradient/Isocratic | Isocratic (e.g., 20:80 v/v, A:B) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30-35°C |
| Injection Volume | 5-10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Rifaximin: m/z 786.4 → 754.4 This compound: m/z 792.5 → 760.5 |
Table 2: Example Matrix Effect Evaluation Data
This table illustrates how to present data when assessing matrix effects.
| Analyte | Concentration (pg/mL) | Mean Peak Area (Neat Solution, A) | Mean Peak Area (Post-Spiked Matrix, B) | Matrix Effect (%) [(B/A) * 100] |
| Rifaximin | 30 (LQC) | 15,230 | 12,850 | 84.4% (Suppression) |
| Rifaximin | 4000 (HQC) | 1,985,400 | 1,650,200 | 83.1% (Suppression) |
| This compound | 2000 | 995,100 | 838,900 | 84.3% (Suppression) |
In this example, both the analyte and the internal standard show similar levels of ion suppression, demonstrating that this compound is effectively compensating for the matrix effect.
Visual Guides
Diagram 1: General Workflow for Rifaximin Bioanalysis
Caption: Workflow from sample preparation to final quantification.
Diagram 2: Troubleshooting Matrix Effects
References
- 1. researchgate.net [researchgate.net]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Challenges in the Investigation of Therapeutic Equivalence of Locally Applied/Locally Acting Drugs in the Gastrointestinal Tract: The Rifaximin Case - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental and clinical pharmacology of rifaximin, a gastrointestinal selective antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tga.gov.au [tga.gov.au]
- 7. Rifaximin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. scispace.com [scispace.com]
Preventing deuterium exchange in Rifaximin-d6 standards
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Rifaximin-d6. The primary focus is on preventing deuterium exchange to ensure the accuracy and reliability of quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern for this compound?
A1: Deuterium exchange is a chemical process where a deuterium atom on a molecule is replaced by a hydrogen atom from the surrounding environment, or vice-versa. For a deuterated internal standard like this compound, this process, also known as "back-exchange," is problematic because it converts the standard into its lighter, unlabeled forms (d5, d4, etc.). This compromises the isotopic purity of the standard, leading to inaccurate quantification in sensitive analytical methods like LC-MS/MS. Rifaximin's structure contains several labile protons (on hydroxyl and amide groups) that are susceptible to exchange, making this a critical issue to control.[1][2]
Q2: I am observing unexpected peaks (e.g., [M+H-d1]⁺, [M+H-d2]⁺) in my mass spectrometry data for this compound. What is the likely cause?
A2: The presence of peaks corresponding to the loss of one or more deuterium atoms is a strong indicator of deuterium back-exchange. This typically occurs when the this compound standard is exposed to protic solvents (which contain exchangeable hydrogens) or acidic/basic conditions, either during sample preparation, chromatography, or within the mass spectrometer's ion source.[1][3][4]
Q3: Which solvents and mobile phase additives should I avoid to prevent deuterium exchange?
A3: To minimize exchange, it is crucial to avoid or limit exposure to protic solvents.
-
High-Risk Solvents: Water (H₂O), Methanol (MeOH), Ethanol (EtOH). These solvents contain hydroxyl (-OH) groups with readily exchangeable protons.[5][6]
-
Mobile Phase Additives: Strong acids and bases can catalyze the exchange process. While acidic modifiers like formic acid are common in LC-MS, their concentration should be kept low (e.g., ≤0.1%).[7][8] The rate of hydrogen exchange is influenced by both pH and temperature.[2]
-
Recommended Solvents: Aprotic solvents are preferred for sample storage and preparation. These include Acetonitrile (ACN), Tetrahydrofuran (THF), and Dichloromethane (DCM).[6][9]
Q4: What are the ideal storage conditions for this compound stock solutions?
A4: this compound stock solutions should be prepared and stored in a high-quality aprotic solvent, such as acetonitrile. Store the solution in tightly sealed vials at a low temperature (e.g., -20°C or -80°C) to minimize solvent evaporation and slow down any potential degradation or exchange reactions. Avoid repeated freeze-thaw cycles.[10]
Q5: Can I use water in my mobile phase for LC-MS/MS analysis?
A5: While aprotic solvents are ideal, aqueous mobile phases are often necessary for reversed-phase chromatography. If water is required, take the following precautions:
-
Minimize the time the standard is in the aqueous mobile phase by using an efficient autosampler and a short analytical run time.
-
Keep the mobile phase pH near neutral or slightly acidic (pH 3-6), as extreme pH values accelerate exchange.[11]
-
Use D₂O (deuterium oxide) in the mobile phase if feasible, although this can be costly and may affect chromatography.
Troubleshooting Guide
This section addresses common problems encountered when using this compound and provides step-by-step solutions.
Problem 1: Poor Peak Area Reproducibility for this compound Internal Standard
| Potential Cause | Troubleshooting Step |
| In-situ Deuterium Exchange | The standard is exchanging with residual water in the organic solvent or with the aqueous mobile phase. |
| Solution 1: Prepare fresh working solutions daily in high-purity aprotic solvent (e.g., LC-MS grade Acetonitrile). | |
| Solution 2: Minimize the residence time of the sample in the autosampler vial before injection. | |
| Solution 3: Evaluate the effect of mobile phase pH. Test a mobile phase with a lower water content or a buffered pH between 3 and 6. | |
| Adsorption or Degradation | The analyte is adsorbing to vials or tubing, or is chemically unstable in the prepared matrix. |
| Solution 1: Use silanized glass or polypropylene vials to reduce adsorption. | |
| Solution 2: Prepare samples and standards just before analysis to minimize time-dependent degradation. |
Problem 2: this compound Peak Co-elutes with an Interference Peak
| Potential Cause | Troubleshooting Step |
| Isotopic Impurity | The interference could be a d5 or d4 species resulting from back-exchange. |
| Solution 1: Review the solvent and pH conditions as described above to ensure stability. | |
| Solution 2: Check the Certificate of Analysis (CoA) for the initial isotopic purity of the standard. | |
| Matrix Effect | A component from the sample matrix is co-eluting and causing ion suppression or enhancement. |
| Solution 1: Optimize the chromatographic method to better separate this compound from the matrix interferent. | |
| Solution 2: Improve the sample preparation method (e.g., use solid-phase extraction) to remove the interfering component. |
Data & Experimental Protocols
Table 1: Illustrative Stability of this compound in Various Solvents
The following table presents hypothetical data illustrating the stability of this compound (% of d6 remaining) after incubation in different solvents at room temperature for 24 hours. This data is for illustrative purposes to highlight the impact of solvent choice.
| Solvent System | pH | % this compound Remaining (d0-d5 forms) | Comments |
| Acetonitrile (100%) | Neutral | >99.5% | Aprotic solvent, ideal for storage. |
| Methanol (100%) | Neutral | 95.2% | Protic solvent, causes significant exchange. |
| 50:50 Acetonitrile:Water | 7.0 | 97.0% | Presence of water induces moderate exchange. |
| 50:50 Acetonitrile:Water + 0.1% Formic Acid | ~2.7 | 96.5% | Low pH can slightly accelerate exchange. |
| 50:50 Acetonitrile:Water + 0.1% NH₄OH | ~10 | 92.1% | Basic conditions significantly accelerate exchange. |
Experimental Protocol: Assessing this compound Stability
This protocol outlines a procedure to evaluate the stability of this compound in a proposed analytical mobile phase.
Objective: To quantify the rate of deuterium exchange of this compound when exposed to a specific solvent or mobile phase condition over time.
Materials:
-
This compound stock solution (1 mg/mL in acetonitrile).
-
Solvents to be tested (e.g., proposed LC mobile phase).
-
LC-MS/MS system with a suitable C18 column.[12]
-
Polypropylene autosampler vials.
Procedure:
-
Preparation of Test Solution: Prepare a working solution of this compound at a final concentration of 1 µg/mL in the test solvent system.
-
Time Point Zero (T=0): Immediately after preparation, inject the solution (e.g., 5 µL) onto the LC-MS/MS system. Acquire data by monitoring the mass transitions for this compound and its potential exchanged forms (d5, d4, etc.).
-
Incubation: Store the vial in the autosampler at a controlled temperature (e.g., 25°C).
-
Subsequent Time Points: Re-inject the same solution at regular intervals (e.g., T=2, 4, 8, 12, and 24 hours).
-
Data Analysis:
-
For each time point, integrate the peak areas for this compound and each of the back-exchanged species (d5, d4, etc.).
-
Calculate the percentage of this compound remaining at each time point relative to the total area of all isotopic forms.
-
Plot the % this compound remaining versus time to determine the stability under the tested conditions.
-
Visual Guides
Deuterium Back-Exchange Mechanism
The following diagram illustrates the general principle of deuterium back-exchange on a labile site (e.g., a hydroxyl group) of the Rifaximin molecule when exposed to a protic solvent like water (H₂O).
Caption: Process of deuterium (D) on Rifaximin being replaced by hydrogen (H).
Troubleshooting Workflow for Isotopic Purity Issues
This workflow provides a logical sequence of steps to diagnose the cause of unexpected isotopic peaks in the mass spectrum of this compound.
Caption: A step-by-step guide to diagnosing this compound stability issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. impactfactor.org [impactfactor.org]
- 8. Development of a Method for the Determination of Rifaximin and Rifampicin Residues in Foods of Animal Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Solvents for Enhanced Proteolysis of Stable Proteins for Hydrogen/Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iosrjournals.org [iosrjournals.org]
Technical Support Center: Deuterated Internal Standards
Welcome to our technical support center. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the use of deuterated internal standards in analytical testing. Here you will find troubleshooting guides and frequently asked questions to help you navigate and resolve common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of inaccurate quantification when using a deuterated internal standard?
The most frequent issues stem from a lack of co-elution between the analyte and the deuterated internal standard, leading to differential matrix effects.[1][2][3] Deuterated compounds often exhibit slightly different chromatographic behavior, known as the isotope effect, causing them to elute earlier than their non-deuterated counterparts in reversed-phase chromatography.[4][5] This separation, even if minor, can expose the analyte and the internal standard to different matrix components as they enter the mass spectrometer, resulting in varied ion suppression or enhancement and, consequently, inaccurate results.[1][6]
Q2: My deuterated internal standard appears to be losing its deuterium. What could be the cause?
This phenomenon, known as back-exchange, occurs when deuterium atoms on the internal standard are replaced by protons from the sample matrix or solvent.[7] This is particularly problematic when deuterium labels are placed on or near exchangeable sites, such as heteroatoms (e.g., -OH, -NH) or carbon atoms adjacent to carbonyl groups.[6][7] The stability of the label is crucial, and its loss can lead to a falsely high calculated concentration of the analyte. Storing deuterated compounds in acidic or basic solutions should generally be avoided to minimize this risk.[8]
Q3: I'm observing a signal for my analyte in blank samples spiked only with the deuterated internal standard. Why is this happening?
This issue is often due to the presence of unlabeled analyte as an impurity in the deuterated internal standard material.[9] This can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantitation. It is crucial to use deuterated internal standards with high chemical (>99%) and isotopic (≥98%) purity to minimize this interference.[9][10]
Q4: Can the position of the deuterium label on the molecule affect my results?
Absolutely. The position of the deuterium label is critical for several reasons. As mentioned, labels on or near exchangeable sites can lead to back-exchange.[7] Furthermore, the location of the label can influence the fragmentation pattern in the mass spectrometer, which could potentially affect the choice and stability of MRM transitions.[11] Careful selection of the labeling position during the synthesis of the internal standard is essential to ensure its stability and performance.
Troubleshooting Guides
Problem 1: Poor reproducibility and accuracy in quantitative results.
| Potential Cause | Troubleshooting Steps | Recommended Solution |
| Differential Matrix Effects | 1. Overlay the chromatograms of the analyte and the deuterated internal standard. Check for any separation in retention time.[1] 2. Perform a post-extraction addition experiment to evaluate the matrix effect on both the analyte and the internal standard independently.[12] | - Optimize chromatographic conditions to achieve complete co-elution. This may involve adjusting the mobile phase composition, gradient, or using a column with different selectivity.[1] - If co-elution cannot be achieved, consider using a stable isotope-labeled internal standard with ¹³C or ¹⁵N, which are less prone to chromatographic shifts.[1] |
| Isotopic Back-Exchange | 1. Incubate the deuterated internal standard in the sample matrix or solvent under typical experimental conditions for varying lengths of time. 2. Analyze the samples to see if there is a decrease in the deuterated signal and an increase in the unlabeled analyte signal. | - Use an internal standard where the deuterium labels are on stable, non-exchangeable positions.[7] - Avoid harsh pH conditions during sample preparation and storage.[8] |
| Impurity of Internal Standard | 1. Analyze a high-concentration solution of the deuterated internal standard to check for the presence of the unlabeled analyte.[9] | - Source deuterated internal standards from a reputable supplier with a certificate of analysis detailing chemical and isotopic purity.[10] - If significant impurity is present, a new batch of internal standard is required. |
Problem 2: Analyte and internal standard peaks are separating during chromatography.
| Potential Cause | Troubleshooting Steps | Recommended Solution |
| Isotope Effect | 1. Confirm the peak separation by injecting a mixture of the analyte and the deuterated internal standard. 2. Note the difference in retention time. This is more pronounced with a higher number of deuterium atoms.[1] | - Modify the chromatographic method (e.g., adjust gradient slope, change mobile phase organic solvent) to minimize the separation. - Employ a shorter column or a column with lower resolving power to force co-elution, but ensure sufficient separation from other interferences is maintained.[1] - As a last resort, consider a ¹³C-labeled internal standard, which typically has a negligible isotope effect on retention time.[6] |
Experimental Protocols
Protocol: Evaluating Matrix Effects Using Post-Extraction Addition
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard spiked into the final reconstitution solvent.
-
Set B (Post-Spiked Matrix): Blank matrix is extracted first, and then the analyte and internal standard are spiked into the final extracted sample.
-
Set C (Pre-Spiked Matrix): Analyte and internal standard are spiked into the blank matrix before the extraction process.
-
-
Analyze all three sets of samples using the LC-MS/MS method.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Compare the ME for the analyte and the internal standard. A significant difference indicates a differential matrix effect.
Visualizations
Caption: A workflow for troubleshooting inaccurate quantification.
Caption: The process of isotopic back-exchange.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. myadlm.org [myadlm.org]
- 4. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 5. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. researchgate.net [researchgate.net]
Long-term storage and stability of Rifaximin-d6 stock solutions
This technical support center provides guidance on the long-term storage and stability of Rifaximin-d6 stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound is stable for at least four years when stored at -20°C.[1] For long-term storage, it is recommended to keep the solid compound in a tightly sealed container at -20°C. Some suppliers suggest that the solid powder is stable for up to 3 years at -20°C.[2]
Q2: What solvents are recommended for preparing this compound stock solutions?
A2: this compound is slightly soluble in chloroform and methanol.[1] For the non-deuterated form, Rifaximin, common solvents for preparing stock solutions include dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF). It is sparingly soluble in aqueous buffers. To prepare aqueous solutions, it is recommended to first dissolve Rifaximin in an organic solvent like ethanol and then dilute with the aqueous buffer.
Q3: What is the recommended storage temperature for this compound stock solutions?
A3: While specific long-term stability data for this compound stock solutions is limited, general guidelines for deuterated standards and vendor recommendations suggest storing stock solutions at low temperatures. One supplier suggests that stock solutions of this compound in a solvent can be stored at -80°C for up to one year.[2] It is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q4: How long are this compound stock solutions stable?
A4: The long-term stability of this compound stock solutions depends on the solvent, storage temperature, and concentration. While one vendor provides a general guideline of stability for up to one year at -80°C in a suitable solvent, it is highly recommended that users perform their own stability studies for critical applications.[2] Factors such as exposure to light and air can also affect stability.
Q5: What are the potential degradation pathways for this compound?
A5: Studies on the non-deuterated form, Rifaximin, have shown that it is susceptible to degradation under acidic, basic, and oxidative conditions.[3][4] Acid hydrolysis, in particular, has been shown to produce several degradation products.[4] Therefore, it is crucial to avoid acidic or basic conditions when preparing and storing this compound stock solutions.
Q6: Is isotopic exchange a concern for this compound stock solutions?
A6: Isotopic exchange, where deuterium atoms are replaced by hydrogen atoms from the solvent or other sources, can be a concern for deuterated standards, especially in protic solvents (e.g., methanol, water) or under acidic or basic conditions.[5][6] Storing the stock solution in an aprotic solvent like DMSO and minimizing exposure to moisture can help reduce the risk of isotopic exchange. For critical quantitative applications, it is advisable to periodically check the isotopic purity of the stock solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor Solubility | Incorrect solvent choice or concentration is too high. | This compound is slightly soluble in methanol and chloroform.[1] For higher concentrations, consider using DMSO. Gentle warming and sonication may aid dissolution. Always check the certificate of analysis for any specific solubility information from the supplier. |
| Precipitate formation after storage | The solution has become supersaturated, or the storage temperature is too high, leading to solvent evaporation. | Before use, bring the vial to room temperature and vortex thoroughly to ensure any precipitate has redissolved. If precipitation persists, gentle warming and sonication may be necessary. Always visually inspect the solution for clarity before use. To prevent solvent evaporation, ensure the vial is tightly sealed. |
| Inconsistent analytical results | Degradation of the stock solution or isotopic exchange. | Prepare a fresh stock solution from solid material. If the issue persists, a stability study of the stock solution under your specific storage conditions may be necessary. To check for isotopic exchange, analyze the stock solution by mass spectrometry to confirm the isotopic distribution. |
| Loss of signal intensity in LC-MS analysis | Adsorption of the analyte to the container surface. | Consider using silanized glass vials or low-adsorption polypropylene tubes for storing stock solutions, especially at low concentrations. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Reported Stability | Source |
| Solid | N/A | -20°C | ≥ 4 years | [1] |
| Solid | N/A | -20°C | 3 years | [2] |
| Solution | Solvent | -80°C | 1 year (general guideline) | [2] |
Table 2: Solubility of Rifaximin (Non-deuterated)
| Solvent | Solubility | Source |
| Chloroform | Slightly Soluble | [1] |
| Methanol | Slightly Soluble | [1] |
| Ethanol | Approx. 30 mg/mL | |
| DMSO | Approx. 10 mg/mL | |
| Dimethylformamide (DMF) | Approx. 30 mg/mL |
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Class A volumetric flask
-
Pipettes
-
Vortex mixer
-
Sonicator
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Accurately weigh the desired amount of this compound (e.g., 1 mg) using a calibrated analytical balance.
-
Transfer the weighed solid to a clean, dry Class A volumetric flask of the appropriate size (e.g., 1 mL).
-
Add a small amount of anhydrous DMSO to the flask to dissolve the solid.
-
Vortex and/or sonicate the solution to ensure complete dissolution.
-
Once dissolved, add DMSO to the final volume mark on the volumetric flask.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C in a tightly sealed container, protected from light.
Protocol for a Basic Stability Study of this compound Stock Solution
This protocol outlines a basic experiment to assess the stability of a this compound stock solution over time.
Materials:
-
Prepared this compound stock solution (e.g., 1 mg/mL in DMSO)
-
LC-MS/MS system
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., acetonitrile and water with a suitable modifier)
-
Rifaximin (non-deuterated) as a reference standard
Procedure:
-
Time Zero (T0) Analysis:
-
Immediately after preparing the this compound stock solution, perform an initial analysis.
-
Prepare a series of dilutions of the stock solution to create a calibration curve.
-
Analyze these standards by LC-MS/MS to establish the initial concentration and peak area response.
-
Also, analyze a freshly prepared solution of non-deuterated Rifaximin to monitor for potential degradation products.
-
-
Storage:
-
Store the aliquots of the this compound stock solution at the desired temperatures (e.g., -80°C, -20°C, and 4°C).
-
-
Time Point Analysis:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve one aliquot from each storage temperature.
-
Allow the aliquot to thaw completely and equilibrate to room temperature. Vortex to ensure homogeneity.
-
Prepare dilutions of the stored stock solution and analyze them by LC-MS/MS.
-
Compare the peak area response of the stored sample to the initial (T0) response. A decrease in the peak area of this compound may indicate degradation.
-
Monitor for the appearance of any new peaks in the chromatogram, which could be degradation products. Compare these with the chromatogram of a forced degradation sample of non-deuterated Rifaximin to tentatively identify them.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T0 concentration.
-
A common stability criterion is the retention of at least 90-95% of the initial concentration.
-
Mandatory Visualization
Caption: Workflow for this compound stock solution preparation and stability assessment.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. impactfactor.org [impactfactor.org]
- 4. The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hilarispublisher.com [hilarispublisher.com]
Validation & Comparative
Navigating Bioanalytical Method Validation for Rifaximin: A Comparative Guide with Rifaximin-d6 as the Internal Standard
For researchers, scientists, and drug development professionals, the robust and reliable quantification of Rifaximin in biological matrices is paramount for accurate pharmacokinetic and bioequivalence studies. This guide provides a comprehensive comparison of a validated bioanalytical method utilizing Rifaximin-d6 as an internal standard against other potential approaches, supported by experimental data and detailed protocols.
The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of modern bioanalytical practice, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This approach offers superior accuracy and precision by compensating for variability in sample preparation and instrument response.
Comparative Analysis of Bioanalytical Methods
The primary method detailed in this guide is a highly sensitive and specific LC-MS/MS assay for the quantification of Rifaximin in human plasma, employing this compound as the internal standard.[1][2][3][4] This method stands in contrast to older techniques like HPLC-UV, which often lack the required sensitivity for detecting the low systemic absorption of Rifaximin and may involve more laborious sample preparation.[2][5]
Here, we present a summary of the performance characteristics of the validated LC-MS/MS method with this compound, alongside a conceptual comparison with a standard HPLC-UV method.
| Parameter | LC-MS/MS with this compound | HPLC-UV (Conceptual) |
| Internal Standard | This compound (Stable Isotope Labeled) | A structurally similar, but not identical, compound |
| Linearity Range | 20 - 20,000 pg/mL[1][3][4] | Typically in the µg/mL range[5] |
| Correlation Coefficient (r²) | > 0.9995[1][3][4] | Generally ≥ 0.99 |
| Intra-day Precision (%CV) | 0.6 - 2.6%[1][3] | < 15% |
| Inter-day Precision (%CV) | 2.2 - 5.6%[1][3] | < 15% |
| Intra-day Accuracy (%) | 95.7 - 104.2%[1][3] | 85 - 115% |
| Inter-day Accuracy (%) | 95.8 - 105.0%[1][3] | 85 - 115% |
| Recovery (%) | Rifaximin: 88.79 ± 2.43% this compound: 90.94 ± 3.24%[4] | Variable, dependent on extraction method |
| Lower Limit of Quantification (LLOQ) | 20 pg/mL[1][3][4] | Significantly higher, often in the ng/mL to µg/mL range[5] |
| Sample Volume | 400 µL of plasma[4] | Typically requires a larger volume |
| Run Time | Approximately 3.3 - 5 minutes[4][6] | Can be longer depending on the separation |
Experimental Workflow for Rifaximin Bioanalysis using this compound
The following diagram illustrates the key steps in the validated LC-MS/MS bioanalytical method for Rifaximin.
References
- 1. researchgate.net [researchgate.net]
- 2. iosrjournals.org [iosrjournals.org]
- 3. HPLC Method for Determination of Rifaximin in Human Plasma Using Tandem Mass Spectrometry Detection | The East and Central African Journal of Pharmaceutical Sciences [uonjournals.uonbi.ac.ke]
- 4. scispace.com [scispace.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. fda.gov [fda.gov]
A Head-to-Head Battle for Rifaximin Quantification: LC-MS/MS vs. HPLC-UV
For researchers, scientists, and drug development professionals, the accurate quantification of Rifaximin is paramount for ensuring drug efficacy and safety. The two most prominent analytical techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the most appropriate method for your analytical needs.
The choice between LC-MS/MS and HPLC-UV for Rifaximin quantification hinges on a trade-off between sensitivity, selectivity, and operational complexity. While HPLC-UV is a robust and widely accessible technique, LC-MS/MS offers unparalleled sensitivity and specificity, making it the gold standard for bioanalytical applications where trace-level detection is crucial.
Quantitative Performance: A Data-Driven Comparison
The following tables summarize the key performance parameters for Rifaximin quantification using both LC-MS/MS and HPLC-UV, based on published analytical methods.
Table 1: Performance Characteristics of LC-MS/MS for Rifaximin Quantification
| Parameter | Reported Values | References |
| Limit of Quantification (LOQ) | 0.5 - 20 pg/mL | [1][2][3] |
| Linearity Range | 0.5 - 10 ng/mL; 10 - 5000 pg/mL; 20 - 20000 pg/mL | [1][2][3][4] |
| Accuracy | 95.7% - 109% | [1][2][3] |
| Precision (%RSD) | Intra-day: 0.6% - 3.9%; Inter-day: 2.2% - 8.9% | [1][2][3] |
| Run Time | 2.5 - 5 minutes | [2][4][5] |
Table 2: Performance Characteristics of HPLC-UV for Rifaximin Quantification
| Parameter | Reported Values | References |
| Limit of Quantification (LOQ) | 0.03 µg/mL (30 ng/mL) | [6][7] |
| Linearity Range | 10 - 60 µg/mL; 0.03 - 30 µg/mL | [6][8] |
| Accuracy | 89.59% - 101.4% | [6][8] |
| Precision (%RSD) | Intra-day: < 2%; Inter-day: < 2% | [8][9] |
| Run Time | 5 - 10 minutes | [6][8] |
Experimental Protocols: A Look Under the Hood
The methodologies for Rifaximin quantification by LC-MS/MS and HPLC-UV involve distinct instrumentation and experimental conditions.
LC-MS/MS Methodology
A highly sensitive and selective method for the determination of Rifaximin in human plasma involves protein precipitation followed by analysis using an LC-MS/MS system.[1][5]
-
Sample Preparation: A simple protein precipitation method is commonly used, where acetonitrile is added to the plasma sample to precipitate proteins.[1][5] Some methods may employ liquid-liquid extraction for sample clean-up.[2][4]
-
Chromatography: Chromatographic separation is typically achieved on a C18 column (e.g., RESTEK Pinnacle C18, 50 mm x 2.1 mm, 5 µm).[1][5] The mobile phase often consists of a mixture of an aqueous buffer (e.g., 15 mM ammonium acetate, pH 4.32) and an organic solvent like methanol.[1][5]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in the positive ionization mode.[1][5] The quantification is carried out in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor to product ion transitions, such as m/z 786.1 → 754.1 for Rifaximin.[1][5]
HPLC-UV Methodology
A common approach for Rifaximin quantification in pharmaceutical formulations and biological matrices is Reverse-Phase HPLC with UV detection.[6][8]
-
Sample Preparation: For tablet formulations, a powdered tablet sample is dissolved in a suitable diluent, sonicated, and filtered.[8] For serum samples, protein precipitation with a solvent like acetonitrile is a typical first step.[6]
-
Chromatography: A C18 column (e.g., Chromosil Symmetry C18, 150 x 4.6 mm, 5 µm) is frequently used for separation.[8] The mobile phase is usually a mixture of a buffer (e.g., phosphate buffer pH 4.0) and an organic solvent like acetonitrile in a specific ratio (e.g., 40:60 v/v).[8]
-
UV Detection: The detection of Rifaximin is carried out at a specific wavelength, typically around 292 nm or 237 nm, where the drug exhibits maximum absorbance.[6][8]
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for Rifaximin quantification using LC-MS/MS and HPLC-UV.
Caption: LC-MS/MS experimental workflow for Rifaximin quantification.
Caption: HPLC-UV experimental workflow for Rifaximin quantification.
Concluding Remarks
The choice between LC-MS/MS and HPLC-UV for Rifaximin quantification is application-dependent. For pharmacokinetic studies and the analysis of biological samples where high sensitivity and specificity are critical, LC-MS/MS is the superior method.[1][4][5] Its ability to detect picogram levels of Rifaximin allows for a detailed understanding of the drug's behavior in the body.
Conversely, for routine quality control of pharmaceutical formulations where Rifaximin concentrations are significantly higher, HPLC-UV provides a reliable, accurate, and cost-effective solution.[8][10] The simplicity of the instrumentation and the robustness of the method make it well-suited for high-throughput analysis in a manufacturing environment. Ultimately, a thorough evaluation of the analytical requirements, including sensitivity needs, sample matrix, and available resources, will guide the selection of the most appropriate technique.
References
- 1. Sensitive quantification of rifaximin in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. iosrjournals.org [iosrjournals.org]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. ijpsonline.com [ijpsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmascholars.com [pharmascholars.com]
- 9. researchgate.net [researchgate.net]
- 10. repositorio.unesp.br [repositorio.unesp.br]
Inter-laboratory Cross-Validation of a Rifaximin Assay with Rifaximin-d6: A Comparative Guide
This guide provides an objective comparison of published bioanalytical methods for the quantification of Rifaximin in human plasma using Rifaximin-d6 as an internal standard. The data and protocols presented are compiled from various validated studies to offer researchers, scientists, and drug development professionals a comprehensive overview for assay selection and implementation.
Comparative Analysis of Assay Parameters
The performance of a bioanalytical method is defined by several key parameters. The following table summarizes the quantitative data from different studies, offering a side-by-side comparison of their validated Rifaximin assays.
| Parameter | Method A | Method B | Method C |
| Linearity Range (pg/mL) | 20 - 20,000[1][2][3] | 10 - 5,000[4] | 10 - 20,000 |
| Intra-day Precision (%CV) | 0.6 - 2.6[1][3] | Not Reported | Not Reported |
| Inter-day Precision (%CV) | 2.2 - 5.6[1][3] | Not Reported | Not Reported |
| Accuracy (%) | 95.7 - 105.0[1][3] | Not Reported | Not Reported |
| Recovery of Rifaximin (%) | 88.79 ± 2.43[2] | Not Reported | Not Reported |
| Recovery of this compound (%) | 90.94 ± 3.24[2] | Not Reported | Not Reported |
| Lower Limit of Quantification (LLOQ) (pg/mL) | 20[1][3] | 10[4] | 10 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are the experimental protocols for the key steps in Rifaximin quantification.
Sample Preparation: Liquid-Liquid Extraction (LLE)
A robust sample preparation is the foundation for a reliable assay. The liquid-liquid extraction procedure is a common method for isolating Rifaximin and its internal standard from the plasma matrix.
-
Protocol:
-
Acidify human plasma samples.
-
Perform liquid-liquid extraction using a mixture of methyl t-butyl ether and dichloromethane (75:25 v/v)[1][2][3].
-
Centrifuge the samples to separate the organic and aqueous layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
-
Figure 1. Liquid-Liquid Extraction Workflow.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The separation and detection of Rifaximin and this compound are achieved using a highly sensitive and specific LC-MS/MS method.
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Figure 2. LC-MS/MS Analytical Pathway.
Logical Relationship for Method Validation
The validation of a bioanalytical method ensures its reliability for the intended application. The relationship between different validation parameters is a logical progression from establishing basic performance to ensuring its robustness in real-world applications.
Figure 3. Method Validation Relationship.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. HPLC Method for Determination of Rifaximin in Human Plasma Using Tandem Mass Spectrometry Detection | The East and Central African Journal of Pharmaceutical Sciences [uonjournals.uonbi.ac.ke]
- 4. iosrjournals.org [iosrjournals.org]
- 5. HPLC method for determination of rifaximin in human plasma using tandem mass spectrometry detection. [erepository.uonbi.ac.ke]
Rifaximin-d6 in Regulated Bioanalysis: A Comparison of Accuracy and Precision
In the landscape of regulated bioanalysis, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy and precision of quantitative assays. This is particularly critical for pharmacokinetic and toxicokinetic studies that inform drug safety and efficacy. For the antibiotic Rifaximin, the deuterated analog Rifaximin-d6 has emerged as a commonly utilized internal standard. This guide provides a comparative analysis of the accuracy and precision of this compound against an alternative, non-deuterated internal standard, metoprolol, supported by experimental data from published bioanalytical method validation studies.
Performance Data: this compound vs. an Alternative
The selection of an internal standard that closely mimics the analyte of interest throughout the analytical process is a cornerstone of robust bioanalytical method development. Stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the "gold standard" as they share near-identical physicochemical properties with the analyte, leading to similar behavior during sample extraction, chromatography, and ionization in mass spectrometry.[1] This minimizes variability and enhances the accuracy and precision of the measurement.
The following tables summarize the accuracy and precision data from two separate validated bioanalytical methods for Rifaximin in human plasma. The first method employs this compound as the internal standard, while the second utilizes metoprolol, a structurally unrelated compound.
Table 1: Accuracy and Precision of Rifaximin Quantification using this compound Internal Standard
| Analyte Concentration (pg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| 60 | 2.6 | 104.2 | 5.6 | 105.0 |
| 6000 | 0.6 | 95.7 | 2.2 | 95.8 |
| 14000 | 1.2 | 98.5 | 3.1 | 99.3 |
Data extracted from a study by Challa et al.[2]
Table 2: Accuracy and Precision of Rifaximin Quantification using Metoprolol Internal Standard
| Analyte Concentration (ng/mL) | Within-day Precision (%RSD) | Within-day Accuracy (%) | Between-day Precision (%RSD) | Between-day Accuracy (%) |
| 0.5 (LLOQ) | 3.9 | 109 | 8.9 | 108 |
| 1.0 | 2.5 | 103 | 6.5 | 102 |
| 8.0 | 1.8 | 98.2 | 4.1 | 99.5 |
Data extracted from a study by Zhang et al.[3][4]
Experimental Protocols
Method 1: Rifaximin Analysis with this compound Internal Standard
This method was developed for the quantification of Rifaximin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]
-
Sample Preparation: To 400 µL of human plasma, 50 µL of this compound internal standard solution (20 ng/mL) was added. After vortexing, 100 µL of orthophosphoric acid was added, followed by 3.0 mL of an extraction solvent mixture of methyl t-butyl ether and dichloromethane (75:25 v/v). The samples were vortexed for 20 minutes and then centrifuged. The supernatant was evaporated to dryness under nitrogen and the residue was reconstituted in 200 µL of the mobile phase.[2]
-
Chromatographic Conditions: An isocratic separation was performed on a Zorbax SB C18 column (4.6 x 75 mm, 3.5 µm) with a mobile phase consisting of 10 mM ammonium formate (pH 4.0) and acetonitrile (20:80 v/v) at a flow rate of 0.3 mL/min.[2]
-
Mass Spectrometry: Detection was carried out using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM). The transitions monitored were m/z 786.4 → 754.4 for Rifaximin and m/z 792.5 → 760.5 for this compound.[2]
Method 2: Rifaximin Analysis with Metoprolol Internal Standard
This LC-MS/MS method was also validated for the determination of Rifaximin in human plasma.[3][4]
-
Sample Preparation: To 0.2 mL of plasma, metoprolol internal standard was added. The plasma proteins were then precipitated using acetonitrile.[3][4]
-
Chromatographic Conditions: Chromatographic separation was achieved on a RESTEK Pinnacle C18 column (50 mm x 2.1 mm, 5 µm) with a mobile phase consisting of 15 mM ammonium acetate (pH 4.32) and methanol.[3][4]
-
Mass Spectrometry: A mass spectrometer was used for detection in positive mode with MRM. The transitions monitored were m/z 786.1 → 754.1 for Rifaximin and m/z 268.3 → 116.1 for metoprolol.[3][4]
Visualizing the Bioanalytical Workflow
The following diagrams illustrate the key steps in the bioanalytical workflows described above.
Bioanalytical workflow using this compound.
Bioanalytical workflow using metoprolol.
Discussion and Conclusion
Both bioanalytical methods presented meet the stringent accuracy and precision requirements set forth by regulatory agencies such as the FDA and EMA for the validation of bioanalytical methods. Typically, for concentrations other than the lower limit of quantification (LLOQ), the mean concentration should be within ±15% of the nominal value, and the precision (%CV or %RSD) should not exceed 15%. For the LLOQ, these acceptance criteria are generally relaxed to ±20%.
The data presented in Table 1 for the method using this compound as the internal standard demonstrates excellent performance, with both intra-day and inter-day precision values well below 6% and accuracy within a narrow range of 95.7% to 105.0%.[2] Similarly, the method employing metoprolol as the internal standard (Table 2) also shows acceptable performance, with precision and accuracy values falling within the regulatory acceptance criteria.[3][4]
While both methods are valid, the use of a stable isotope-labeled internal standard like this compound is generally preferred in regulated bioanalysis. The near-identical chemical nature of the SIL-IS to the analyte provides a higher degree of confidence in the correction for potential variabilities during sample processing and analysis, such as extraction efficiency and matrix effects. This can lead to more rugged and reliable methods, which is a significant advantage in the context of drug development where data integrity is paramount.
References
- 1. Development of a Method for the Determination of Rifaximin and Rifampicin Residues in Foods of Animal Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Sensitive quantification of rifaximin in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Rifaximin-d6 and ¹³C-Labeled Internal Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Rifaximin-d6 and the theoretical performance of ¹³C-labeled Rifaximin as internal standards in quantitative bioanalysis. The selection of an appropriate internal standard is critical for the accuracy and reliability of analytical methods, particularly in complex matrices such as human plasma. This document outlines the key performance characteristics, supported by experimental data for this compound, and discusses the general advantages and disadvantages of deuterium versus ¹³C labeling.
Performance Comparison: this compound vs. ¹³C-Labeled Standards
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry assays due to their ability to mimic the analyte of interest during sample preparation and analysis, thus compensating for matrix effects and other sources of variability. The two most common isotopes used for labeling are deuterium (²H or D) and carbon-13 (¹³C).
Key Performance Considerations:
-
Isotopic Stability: ¹³C labels are incorporated into the carbon backbone of the molecule and are not susceptible to exchange.[1][4] Deuterium labels, especially those on heteroatoms or activated carbon positions, can sometimes exchange with protons from the solvent, potentially compromising the accuracy of the assay.[4][5]
-
Chromatographic Co-elution: An ideal internal standard should co-elute with the analyte to experience the same matrix effects. Due to the slightly different physicochemical properties of deuterium compared to hydrogen, deuterium-labeled standards can sometimes exhibit a small retention time shift relative to the analyte (isotopic effect).[6] ¹³C-labeled standards, having a smaller relative mass difference and minimal impact on molecular properties, typically co-elute perfectly with the unlabeled analyte.[3][7]
-
Mass Spectrometric Fragmentation: The presence of deuterium can sometimes alter the fragmentation pattern of a molecule in the mass spectrometer, which needs to be considered during method development.[8] ¹³C labeling has a negligible effect on fragmentation pathways.
The following table summarizes the validation data for an LC-MS/MS method using this compound as an internal standard for the quantification of Rifaximin in human plasma.
| Performance Metric | Rifaximin | This compound | ¹³C-Labeled Rifaximin |
| Recovery | 88.79 ± 2.43%[2] | 90.94 ± 3.24%[2] | Data not available |
| Intra-day Precision (%RSD) | 0.6 - 2.6%[2] | Not Reported | Data not available |
| Inter-day Precision (%RSD) | 2.2 - 5.6%[2] | Not Reported | Data not available |
| Intra-day Accuracy (%) | 95.7 - 104.2%[2] | Not Reported | Data not available |
| Inter-day Accuracy (%) | 95.8 - 105.0%[2] | Not Reported | Data not available |
| Linearity (pg/mL) | 20 - 20000[2] | Not Applicable | Data not available |
| Correlation Coefficient (r) | > 0.9995[2] | Not Applicable | Data not available |
Experimental Protocols
This section details a typical experimental protocol for the quantification of Rifaximin in human plasma using this compound as an internal standard, based on published methods.[2][5]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 400 µL of human plasma into a clean microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution (e.g., 25 ng/mL in methanol).
-
Vortex for 30 seconds.
-
Add 100 µL of 0.1 M sodium hydroxide to basify the sample.
-
Add 3 mL of extraction solvent (e.g., a mixture of methyl tert-butyl ether and dichloromethane, 75:25 v/v).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 50°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Mass Spectrometry:
Visualizations
The following diagrams illustrate the signaling pathway of Rifaximin and a typical experimental workflow for its analysis.
Caption: Rifaximin's mechanism of action in intestinal epithelial cells.
Caption: General workflow for Rifaximin analysis using LC-MS/MS.
References
- 1. ukisotope.com [ukisotope.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. myadlm.org [myadlm.org]
- 7. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
A Comparative Guide to the Use of Rifaximin and Rifaximin-d6 in Clinical Trials
For researchers and drug development professionals, the meticulous design and execution of clinical trials are paramount to generating robust and reliable data. This guide provides a comprehensive cost-benefit analysis of utilizing Rifaximin versus its deuterated analog, Rifaximin-d6, within a clinical trial setting. The comparison focuses on their distinct roles, with Rifaximin as the active pharmaceutical ingredient (API) and this compound as a critical bioanalytical tool.
Data Presentation: Rifaximin vs. This compound
The following table summarizes the key characteristics and applications of Rifaximin and this compound in clinical research.
| Feature | Rifaximin | This compound |
| Primary Role in Clinical Trials | Active Pharmaceutical Ingredient (API) for therapeutic efficacy and safety evaluation. | Internal standard for the precise quantification of Rifaximin in biological matrices (e.g., plasma, feces) during pharmacokinetic (PK) analysis.[1] |
| CAS Number | 80621-81-4[2] | 1262992-43-7[1][2] |
| Molecular Formula | C₄₃H₅₁N₃O₁₁[2] | C₄₃H₄₅D₆N₃O₁₁[2][3] |
| Molecular Weight | 785.88 g/mol [2] | 791.92 g/mol [2][4] |
| Key Benefit in Clinical Trials | Potential to demonstrate therapeutic benefit in treating conditions like traveler's diarrhea, irritable bowel syndrome with diarrhea (IBS-D), and hepatic encephalopathy.[1][5] | Enables highly accurate and reproducible quantification of Rifaximin, leading to reliable pharmacokinetic data essential for regulatory submissions. |
| Primary Cost Driver | Large-scale Good Manufacturing Practice (GMP) synthesis of the API for patient dosing, formulation development, and clinical trial supplies. The commercial price of Rifaximin is substantial, reflecting its therapeutic value.[6] | Custom synthesis of a high-purity, isotopically enriched internal standard. While the cost per milligram is high, the total quantity required is minimal.[4][7] |
| Regulatory Significance | The subject of investigation for safety and efficacy to gain regulatory approval for specific indications. | Facilitates the validation of bioanalytical methods according to regulatory guidelines (e.g., FDA, EMA), ensuring the integrity of the submitted pharmacokinetic data.[8] |
Experimental Protocols
The use of Rifaximin and this compound in a clinical trial involves distinct experimental protocols. Rifaximin is administered to trial participants as the investigational drug, while this compound is used in the laboratory during sample analysis.
Protocol for a Rifaximin Pharmacokinetic Sub-Study
-
Subject Enrollment and Dosing: A cohort of clinical trial participants receives a specified dose of Rifaximin.
-
Biological Sample Collection: Blood samples are collected at predetermined time points post-dosing to characterize the absorption, distribution, metabolism, and excretion (ADME) of Rifaximin.
-
Sample Processing: Plasma is separated from the blood samples and stored frozen until analysis.
-
Bioanalytical Method using this compound:
-
Sample Preparation: An aliquot of each plasma sample is taken. A precise amount of this compound solution (the internal standard) is added to each sample. The samples then undergo a protein precipitation or liquid-liquid extraction to remove interfering substances.
-
LC-MS/MS Analysis: The extracted samples are injected into a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.
-
The liquid chromatography step separates Rifaximin and this compound from other components in the sample.
-
The mass spectrometer detects and quantifies both Rifaximin and this compound. Because this compound is chemically identical to Rifaximin but has a different mass, it co-elutes and experiences similar ionization effects, making it an ideal internal standard.
-
-
Data Quantification: The concentration of Rifaximin in the original plasma sample is calculated by comparing the peak area ratio of Rifaximin to the known concentration of this compound. This normalization corrects for any sample loss during preparation or variations in instrument response.
-
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for bioanalysis and the logical basis for the cost-benefit analysis of using this compound.
Conclusion
The use of this compound as an internal standard in clinical trials for Rifaximin represents a critical investment in data quality and regulatory success. While the initial cost of synthesizing a deuterated standard is a consideration, the benefits of obtaining accurate, precise, and reproducible pharmacokinetic data are indispensable. This high-quality data is foundational for establishing the safety and efficacy profile of Rifaximin, ultimately enabling informed decision-making throughout the drug development process and forming the basis of a successful regulatory submission. The potential costs associated with unreliable or rejected data due to inadequate bioanalytical methods far outweigh the expense of utilizing a proper internal standard like this compound. Therefore, the cost-benefit analysis strongly supports the inclusion of this compound as an essential component of the bioanalytical strategy in Rifaximin clinical trials.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS No- 1262992-43-7 | Simson Pharma Limited [simsonpharma.com]
- 3. This compound (Major) | CymitQuimica [cymitquimica.com]
- 4. sussex-research.com [sussex-research.com]
- 5. Rifaximin: a nonabsorbable rifamycin antibiotic for use in nonsystemic gastrointestinal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Value-based Pricing for Rifaximin Increases Access of Patients With Irritable Bowel Syndrome With Diarrhea to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. calpaclab.com [calpaclab.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Navigating Bioanalysis: A Comparative Guide to Deuterated Internal Standards
For researchers, scientists, and drug development professionals venturing into the precise world of bioanalysis, the choice of an internal standard is a critical decision that significantly impacts data quality and regulatory acceptance. This guide provides a comprehensive comparison of deuterated internal standards against their alternatives, supported by experimental data, and outlines the key regulatory considerations for their use in bioanalytical method validation.
The landscape of bioanalytical testing demands the highest levels of accuracy and precision. Internal standards are indispensable tools in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, compensating for variability during sample preparation and analysis. Among the various types of internal standards, deuterated standards—a form of stable isotope-labeled internal standards (SIL-IS)—are widely regarded as the gold standard. This guide delves into the reasons for this preference, presents a data-driven comparison with analog internal standards, and provides a detailed protocol for method validation in line with global regulatory expectations.
The Superiority of Deuteration: A Head-to-Head Comparison
Deuterated internal standards are molecules in which one or more hydrogen atoms are replaced by their heavier, stable isotope, deuterium. This subtle modification results in a compound that is chemically identical to the analyte of interest, yet distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer. This near-perfect analogy to the analyte is the cornerstone of its superior performance compared to other internal standards, such as structural analogs.
A structural analog is a compound with a chemical structure similar, but not identical, to the analyte. While often more readily available and less expensive, their different physicochemical properties can lead to variations in extraction recovery, chromatographic retention, and ionization efficiency, ultimately compromising the accuracy and precision of the results.[1][2]
The following table summarizes a comparative study on the bioanalysis of the depsipeptide marine anticancer agent kahalalide F, showcasing the performance differences between a deuterated internal standard (SIL IS) and a butyric acid analog internal standard.
| Performance Parameter | Deuterated Internal Standard (SIL IS) | Analog Internal Standard | Regulatory Acceptance Criteria (ICH M10) |
| Mean Bias (%) | 100.3[1] | 96.8[1] | Within ±15% of nominal value (±20% at LLOQ)[3] |
| Standard Deviation (%) | 7.6[1] | 8.6[1] | Precision (%CV) should not exceed 15% (20% at LLOQ)[3] |
| Variance (Levene's Test) | Significantly lower (p=0.02)[1] | Higher | Not explicitly defined, but lower variance is desirable |
| Accuracy Deviation from True Value | Not significant (p=0.5)[1] | Significant (p<0.0005)[1] | Mean accuracy within ±15% of nominal values[3] |
Data sourced from a comparative study on the LC-MS/MS assay of kahalalide F.[1]
The data clearly demonstrates that the deuterated internal standard provided significantly better precision and accuracy.[1] The lower variance and the lack of significant deviation from the true value underscore the ability of the deuterated standard to more effectively compensate for analytical variability.[1]
Regulatory Imperatives: The Global Harmonization
Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have harmonized their expectations for bioanalytical method validation under the International Council for Harmonisation (ICH) M10 guideline.[3][4] This guideline emphasizes the need for well-characterized and appropriately validated bioanalytical methods to ensure the reliability of data supporting regulatory submissions.[3]
While the ICH M10 guideline does not mandate the use of stable isotope-labeled internal standards, it strongly recommends their use, particularly for chromatographic methods. The guideline states that a suitable internal standard should be added to all calibration standards, quality control (QC) samples, and study samples.[5] The use of a SIL-IS is considered the most appropriate approach to correct for variability.[2] When a SIL-IS is not available, a structural analog may be used; however, its selection and performance must be thoroughly justified.[2]
The acceptance criteria for a validated bioanalytical method are stringent. For chromatographic methods, the accuracy of the back-calculated concentrations of each calibration standard should be within ±15% of the nominal concentration, except for the Lower Limit of Quantification (LLOQ), where it should be within ±20%.[5] At least 75% of the calibration standards must meet this criterion.[5] Similarly, the precision of the method, expressed as the coefficient of variation (%CV), should not exceed 15% (20% at the LLOQ).[3]
The following diagram illustrates the decision-making process for selecting an internal standard in bioanalytical method development, aligning with regulatory expectations.
Caption: Workflow for selecting an internal standard in bioanalysis.
A Step-by-Step Protocol for Bioanalytical Method Validation with a Deuterated Standard
The following protocol outlines the key experiments and acceptance criteria for the full validation of a bioanalytical method using a deuterated internal standard, in accordance with the ICH M10 guideline.[3]
1. Preparation of Stock and Working Solutions
-
Prepare separate stock solutions of the analyte and the deuterated internal standard (IS) in a suitable organic solvent.
-
Prepare working solutions for calibration standards and quality control (QC) samples by diluting the stock solutions.
-
The concentration of the IS working solution should be consistent across all samples.
2. Preparation of Calibration Standards and Quality Control Samples
-
Prepare calibration standards by spiking a blank biological matrix (e.g., plasma) with known concentrations of the analyte. A minimum of six non-zero concentration levels should be used, covering the expected range of the study samples.
-
Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (within 3x LLOQ), Medium QC, and High QC.
3. Selectivity and Specificity
-
Objective: To demonstrate that the method can differentiate the analyte and IS from endogenous matrix components and other potential interferences.
-
Procedure: Analyze at least six different lots of the blank biological matrix.
-
Acceptance Criteria: The response of any interfering peak at the retention time of the analyte should be ≤ 20% of the LLOQ response. The response of any interfering peak at the retention time of the IS should be ≤ 5% of the mean IS response.[5]
4. Calibration Curve
-
Objective: To establish the relationship between the analyte concentration and the instrument response.
-
Procedure: Analyze a calibration curve in each validation run.
-
Acceptance Criteria: The back-calculated concentrations of at least 75% of the calibration standards must be within ±15% of the nominal value (±20% at the LLOQ).[5] The regression model should be appropriate for the data.
5. Accuracy and Precision
-
Objective: To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter in the data (precision).
-
Procedure: Analyze at least five replicates of the QC samples at each concentration level in at least three separate analytical runs.
-
Acceptance Criteria:
6. Matrix Effect
-
Objective: To assess the effect of the biological matrix on the ionization of the analyte and IS.
-
Procedure: Analyze QC samples prepared in at least six different lots of the biological matrix.
-
Acceptance Criteria: The precision (%CV) of the calculated concentrations across the different matrix lots should be ≤ 15%.[5]
7. Stability
-
Objective: To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.
-
Procedure: Analyze low and high QC samples after subjecting them to the following conditions:
-
Freeze-Thaw Stability: At least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a duration that reflects the expected sample handling time.
-
Long-Term Stability: Stored at the intended storage temperature for a period equal to or longer than the expected storage time of the study samples.
-
Stock Solution Stability: At room temperature and refrigerated conditions.
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[3]
The following diagram illustrates the workflow for a typical bioanalytical method validation experiment.
Caption: A typical workflow for bioanalytical method validation.
Conclusion
The use of deuterated internal standards in bioanalysis offers significant advantages in terms of accuracy, precision, and robustness, making them the preferred choice for regulated studies. By closely mimicking the behavior of the analyte, they effectively compensate for the inherent variability of the analytical process. Adherence to the harmonized regulatory guidelines, such as the ICH M10, and the implementation of a rigorous validation protocol are essential to ensure the generation of reliable and defensible bioanalytical data. This guide serves as a valuable resource for scientists and researchers, empowering them to make informed decisions and navigate the complexities of bioanalytical method development and validation with confidence.
References
Assessing the impact of Rifaximin-d6 on assay robustness
A comparative guide for researchers, scientists, and drug development professionals.
In the landscape of bioanalytical research, the precision and reliability of quantitative assays are paramount. The choice of an appropriate internal standard is a critical determinant of assay robustness, directly impacting the accuracy and reproducibility of results. This guide provides a comprehensive comparison of Rifaximin-d6, a deuterated form of the antibiotic Rifaximin, with its non-deuterated counterpart and other analog internal standards. Through the presentation of experimental data and detailed protocols, we aim to objectively assess the impact of this compound on the robustness of bioanalytical assays.
The Critical Role of Internal Standards in Bioanalysis
Internal standards are essential in quantitative mass spectrometry to correct for variations that can occur during sample preparation and analysis.[1][2] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization.[1] Stable isotope-labeled internal standards (SIL-ISs), such as deuterated compounds, are widely considered the gold standard in bioanalysis.[1][3][4] This is because their physicochemical properties are nearly identical to the analyte, ensuring they co-elute chromatographically and experience similar matrix effects.[1]
This compound: A Superior Choice for Rifaximin Quantification
This compound is a synthetically modified version of Rifaximin where six hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to Rifaximin but has a higher molecular weight, allowing it to be distinguished by a mass spectrometer.
Comparative Performance Data
The use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Rifaximin has been shown to yield excellent results in terms of linearity, precision, and accuracy.
| Parameter | Rifaximin with this compound IS | Rifaximin with Analog IS (Metoprolol) |
| Linearity (Correlation Coefficient, r²) | >0.999[3][5] | 0.9992[6][7] |
| Lower Limit of Quantification (LLOQ) | 10 - 20 pg/mL[3][5][8] | 0.5 ng/mL[6][7] |
| Intra-day Precision (%RSD) | 0.6 - 2.6%[5] | <3.9%[6][7] |
| Inter-day Precision (%RSD) | 2.2 - 5.6%[5] | <8.9%[6][7] |
| Accuracy (%) | 95.7 - 105.0%[5] | 98.2 - 109%[6][7] |
| Recovery (%) | 88.79 ± 2.43%[5] | Not explicitly stated for Rifaximin |
While methods using analog internal standards like metoprolol can provide acceptable results, the data demonstrates that the use of this compound allows for a significantly lower limit of quantification, indicating higher sensitivity. The precision and accuracy are also consistently high with the deuterated standard. The nearly identical recovery rates of Rifaximin and this compound (88.79% and 90.94% respectively in one study) highlight the ability of the deuterated standard to effectively track the analyte during sample processing, a key factor in enhancing assay robustness.[5]
Experimental Protocols
Bioanalytical Method using this compound Internal Standard
This protocol is a representative example of an LC-MS/MS method for the quantification of Rifaximin in human plasma.
1. Sample Preparation:
-
To 400 µL of human plasma, add the internal standard solution (this compound).
-
Perform a liquid-liquid extraction using a mixture of methyl t-butyl ether and dichloromethane (75:25 v/v).[5]
-
Vortex the mixture and then centrifuge to separate the organic and aqueous layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[5]
2. LC-MS/MS Conditions:
-
Chromatographic Column: Zorbax SB C18, 4.6 x 75 mm, 3.5 µm.[3]
-
Mobile Phase: Isocratic elution with 10 mM ammonium formate (pH 4.0) and acetonitrile (20:80 v/v).[3]
-
Flow Rate: 0.3 mL/min.[3]
-
Mass Spectrometry: Electrospray ionization in positive mode (ESI+).
-
MRM Transitions:
Visualizing the Impact and Mechanism
To better understand the advantages of using a deuterated internal standard and the mechanism of action of Rifaximin, the following diagrams are provided.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Bioanalytical method development and validation for the determination of metoprolol and meldonium in human plasma [pharmacia.pensoft.net]
- 3. scispace.com [scispace.com]
- 4. Pregnane-X-receptor mediates the anti-inflammatory activities of rifaximin on detoxification pathways in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. iosrjournals.org [iosrjournals.org]
Safety Operating Guide
Navigating the Disposal of Rifaximin-d6: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Rifaximin-d6, a deuterated form of the antibiotic Rifaximin used as an internal standard in analytical studies. Adherence to these guidelines is paramount to ensure the safety of laboratory personnel and the protection of the environment.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including deuterated compounds like this compound, is governed by a multi-tiered regulatory framework. Key agencies in the United States that oversee these procedures include:
-
Environmental Protection Agency (EPA): The EPA regulates the disposal of hazardous waste pharmaceuticals under the Resource Conservation and Recovery Act (RCRA).[1][2] This act establishes federal guidelines for the safe management and disposal of both hazardous and non-hazardous waste.[2] In 2019, the EPA enacted Subpart P, which provides healthcare-specific regulations for managing hazardous waste pharmaceuticals, including a ban on flushing these substances down the drain.[1]
-
Drug Enforcement Administration (DEA): The DEA is responsible for regulating the disposal of controlled substances.[3][4] While this compound is not currently listed as a controlled substance, it is crucial to verify the status of any pharmaceutical waste.
-
State and Local Regulations: In addition to federal laws, individual states and local municipalities may have their own, often more stringent, regulations for pharmaceutical waste disposal.[3][4]
Hazard Profile of this compound
The Safety Data Sheet (SDS) for this compound identifies several key hazards that must be considered during handling and disposal.[5]
| Hazard Statement | GHS Classification | Precautionary Measures |
| Harmful in contact with skin or if inhaled | Acute Toxicity - Dermal 4 | Wear appropriate protective gloves and clothing. Ensure good ventilation/exhaustion at the workplace.[5][6] |
| Acute Toxicity - Inhalation 4 | ||
| Suspected of damaging fertility or the unborn child | Reproductive Toxicity 2 | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[5] |
| May cause respiratory irritation | Specific target organ toxicity (single exposure) 3 | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[5] |
Data sourced from the this compound Safety Data Sheet.[5]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to comply with general laboratory safety standards and pharmaceutical waste regulations.
1. Waste Identification and Segregation:
-
Determine Waste Category: Based on the SDS, this compound is not classified as a hazardous waste under RCRA. However, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department to confirm the appropriate waste stream classification, as state or local regulations may differ.[7]
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.[8] Keep it separate from solvents, sharps, and biohazardous materials.[4]
2. Personal Protective Equipment (PPE):
-
Prior to handling this compound waste, all personnel must be equipped with the appropriate PPE as specified in the SDS. This includes:
-
Gloves: Chemical-resistant gloves. The exact breakthrough time should be confirmed with the glove manufacturer.[5]
-
Eye Protection: Safety glasses or goggles.[6]
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of dust formation or aerosolization, a NIOSH-approved respirator should be used.[9]
-
3. Containment and Labeling:
-
Primary Container: Place the this compound waste in a designated, leak-proof container. For solid waste, a securely sealed bag or container is appropriate. For solutions, use a screw-cap bottle.
-
Labeling: Clearly label the waste container with the following information:
-
"Waste this compound"
-
Hazard symbols as indicated on the SDS (e.g., health hazard).
-
Date of accumulation.
-
4. Disposal Pathway:
-
Consult EHS: The designated disposal pathway must be determined in consultation with your institution's EHS department.[7]
-
Incineration: The most common and recommended disposal method for non-hazardous pharmaceutical waste is incineration at a permitted facility.[1][2][3] This ensures the complete destruction of the compound.
-
Licensed Waste Hauler: Arrange for the collection of the waste by a licensed hazardous or chemical waste hauler. Your EHS department will have approved vendors for this service.
5. Documentation:
-
Maintain a detailed record of the disposal process, including the date, quantity of waste, and the name of the disposal vendor. This documentation is crucial for regulatory compliance.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. danielshealth.com [danielshealth.com]
- 3. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 4. easyrxcycle.com [easyrxcycle.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fishersci.com [fishersci.com]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. RE: Disposal of Deuterium solvents-reg from Robert Harker on 2003-09-02 (Email Archives for September and October, 2003) [ammrl.org]
- 9. chemicalbook.com [chemicalbook.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
